EMD 57439
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H23N3O4S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(6S)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m0/s1 |
Clé InChI |
IZLRMTJLQCLMKF-ZDUSSCGKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of EMD 57439
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 57439 is the levorotatory enantiomer of the racemic compound EMD 53998. Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP in cardiomyocytes, resulting in a cascade of downstream signaling events that modulate cardiac function. Unlike its dextrorotatory counterpart, EMD 57033, which acts as a calcium sensitizer, this compound's effects are primarily mediated through the cAMP pathway. This document provides a comprehensive overview of the molecular mechanism, supported by available data, experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Phosphodiesterase III Inhibition
This compound functions as a competitive inhibitor of phosphodiesterase III (PDE III). PDE III is a key enzyme in cardiac myocytes that hydrolyzes the second messenger cAMP to 5'-AMP. By inhibiting PDE III, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.
The increased concentration of cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. These phosphorylation events are central to the physiological effects of this compound.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound in a cardiac myocyte.
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data
While this compound is established as a PDE III inhibitor, specific quantitative data such as IC50 values are not consistently reported in publicly available literature. It is often characterized as having "weak" PDE III inhibitory activity in contrast to other potent inhibitors.[1] The racemic mixture, EMD 53998, possesses both Ca2+-sensitizing and PDE III inhibitory properties, with the latter attributed to the (-)-enantiomer, this compound.[2][3]
The following table summarizes the observed effects of this compound and its related compounds from published studies.
| Compound | Target/Effect | Observed Effect in Cardiac Myocytes | Reference |
| This compound | Phosphodiesterase III (PDE III) | Increased intracellular cAMP; associated with abbreviation of the twitch and Ca2+ transient. | [2] |
| EMD 57033 ((+)-enantiomer) | Myofilament Ca2+ Sensitization | Prolongation of the twitch, reduction in the amplitude of the Ca2+ transient. | [2] |
| EMD 53998 (racemate) | PDE III Inhibition & Ca2+ Sensitization | Additive effects of both enantiomers, resulting in a positive inotropic effect. | [2][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and similar compounds.
Phosphodiesterase III Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against PDE III.
Objective: To quantify the in vitro inhibition of PDE III by this compound.
Materials:
-
Purified recombinant human PDE III enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of purified PDE III enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a known amount of [³H]-cAMP to each tube to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of enzyme activity.
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Add snake venom nucleotidase to the cooled tubes and incubate for a further 10-15 minutes at 30°C. This enzyme converts the product of the PDE reaction, [³H]-5'-AMP, to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP and the [³H]-5'-AMP will bind to the resin, while the [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for PDE III inhibition assay.
Measurement of Cardiomyocyte Contractility and Intracellular Calcium
This protocol describes a method for simultaneously measuring cell shortening and intracellular calcium transients in isolated adult ventricular myocytes.
Objective: To assess the functional effects of this compound on cardiomyocyte contraction and calcium handling.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Myocyte perfusion solution (e.g., Tyrode's solution)
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Field stimulation electrodes
-
This compound
Procedure:
-
Cell Preparation and Loading: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig). Load the isolated myocytes with the fluorescent calcium indicator Fura-2 AM by incubating them in a solution containing the dye.
-
Cell Plating: Plate the Fura-2 loaded myocytes onto a laminin-coated coverslip in a perfusion chamber mounted on the stage of an inverted microscope.
-
Perfusion: Continuously perfuse the myocytes with oxygenated perfusion solution at a physiological temperature (e.g., 37°C).
-
Baseline Recording: Select a single, rod-shaped myocyte with clear striations. Pace the myocyte at a constant frequency (e.g., 1 Hz) using field stimulation electrodes. Simultaneously record cell length (sarcomere shortening) and the Fura-2 fluorescence ratio (indicative of intracellular calcium concentration) using the IonOptix system.
-
Drug Application: After recording stable baseline data, perfuse the myocyte with a solution containing the desired concentration of this compound.
-
Post-Drug Recording: Continue to pace the myocyte and record cell shortening and calcium transients for a sufficient duration to observe the full effect of the compound.
-
Washout: Perfuse the myocyte with the control solution to wash out the drug and record any recovery.
-
Data Analysis: Analyze the recorded traces to determine parameters such as:
-
Contractility: Peak shortening (% of resting cell length), time to peak shortening, and time to 50% relaxation.
-
Calcium Transient: Peak systolic calcium, diastolic calcium, time to peak calcium, and decay rate of the calcium transient.
-
Caption: Workflow for measuring cardiomyocyte contractility.
Conclusion
This compound exerts its effects on cardiac myocytes primarily through the inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP levels and subsequent PKA-mediated phosphorylation of key proteins involved in excitation-contraction coupling. This mechanism is distinct from its enantiomer, EMD 57033, which is a calcium sensitizer. The net effect of the racemic mixture, EMD 53998, is a combination of these two actions. Further research to precisely quantify the PDE III inhibitory potency of this compound would provide a more complete understanding of its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of this and similar compounds in the context of cardiac physiology and drug development.
References
- 1. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the optical isomers of EMD 53998 on contraction and cytoplasmic Ca2+ in isolated ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD 57439: A Technical Guide to a Selective Phosphodiesterase III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It functions as a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Unlike its dextrorotatory (+) enantiomer, EMD 57033, which primarily acts as a myofilament calcium sensitizer, this compound's mechanism of action is centered on the inhibition of cAMP hydrolysis. This targeted action leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Selective PDE3 Inhibition
Phosphodiesterase III is a key enzyme in the cardiac myocyte that hydrolyzes cAMP to 5'-AMP. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates several downstream targets crucial for cardiac function.
The primary consequence of PKA activation in this pathway is the phosphorylation of L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential. Simultaneously, phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. The net effect is an increased intracellular calcium transient, leading to a stronger force of contraction (positive inotropy).[2]
Interestingly, while being a potent PDE3 inhibitor, some studies have noted that for a given positive inotropic effect, selective PDE3 inhibitors like this compound induce a significantly smaller increase in total cellular cAMP concentration compared to non-selective phosphodiesterase inhibitors or β-adrenoceptor agonists.[3] This suggests a compartmentalized action of this compound, possibly affecting specific subcellular pools of cAMP that are critical for excitation-contraction coupling without dramatically elevating global cAMP levels, which could have adverse effects. One study did note that this compound does not significantly increase cAMP concentration, which may be explained by this localized effect.[4]
Quantitative Inhibitory Data
The potency and selectivity of this compound as a PDE3 inhibitor have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Species | IC50 | Reference |
| This compound | Phosphodiesterase III | Guinea Pig | 60 nM | [5] |
| EMD 57033 | Phosphodiesterase III | Guinea Pig | 1.94 µM | [5] |
As shown in the table, this compound is a potent inhibitor of guinea pig cardiac PDE3 with an IC50 value of 60 nM.[5] In contrast, its enantiomer, EMD 57033, is approximately 30 times less potent in inhibiting the same enzyme.[5] While a complete selectivity profile across all PDE families is not extensively documented in publicly available literature, it has been noted that this compound has little effect on other PDE isoenzymes, indicating its selectivity for PDE3.[5]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Signaling cascade of this compound in cardiac myocytes.
Experimental Workflow for Assessing PDE3 Inhibition
Caption: Workflow for a radioisotope-based PDE3 inhibition assay.
Experimental Protocols
Phosphodiesterase III Inhibition Assay (Radioisotope-Based)
This protocol is adapted from standard methods for measuring PDE activity.
Objective: To determine the IC50 value of this compound for the inhibition of PDE3.
Materials:
-
Purified PDE3 enzyme (from cardiac tissue or recombinant source)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom (from Ophiophagus hannah) containing 5'-nucleotidase
-
Dowex anion exchange resin
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of [³H]-cAMP, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified PDE3 enzyme to the reaction mixtures. Include control tubes with no inhibitor and blanks with no enzyme.
-
Incubation: Incubate the tubes at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heating the tubes (e.g., in a boiling water bath) for 1 minute.
-
Conversion to Adenosine: Cool the tubes and add snake venom (5'-nucleotidase) to convert the [³H]-5'-AMP product to [³H]-adenosine. Incubate at 30°C.
-
Separation: Apply the reaction mixtures to columns containing Dowex anion exchange resin. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isolation of Guinea Pig Ventricular Myocytes
This protocol is a standard method for isolating cardiac myocytes for in vitro studies.
Objective: To obtain a viable population of single ventricular myocytes from a guinea pig heart for functional or biochemical assays.
Materials:
-
Guinea pig
-
Heparin
-
Pentobarbital (B6593769) (anesthetic)
-
Langendorff perfusion system
-
Calcium-free Tyrode's solution
-
Enzyme solution (e.g., collagenase type II and protease type XIV in Tyrode's solution)
-
Kraft-Brühe (KB) solution
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with pentobarbital and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated, calcium-free Tyrode's solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated, calcium-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to the enzyme solution to digest the extracellular matrix. The duration of this step is critical and may require optimization.
-
Perfusion with KB Solution: After digestion, perfuse the heart with a calcium-free KB solution to stop the enzymatic reaction and protect the cells.
-
Cell Dissociation: Remove the heart from the cannula, trim away the atria and large vessels, and gently mince the ventricular tissue in the KB solution.
-
Cell Isolation: Gently triturate the minced tissue with a pipette to release the individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity, and then carefully aspirate the supernatant to remove debris and non-viable cells. The resulting cell pellet can be resuspended in an appropriate medium for further experiments.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PDE3. Its potency and selectivity make it a precise pharmacological probe for studying the downstream consequences of cAMP signaling in cardiac and vascular tissues. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms governed by PDE3 and to explore the therapeutic potential of its selective inhibition.
References
- 1. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments [mdpi.com]
- 2. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific pattern of phosphodiesterases controls the cAMP signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Portico [access.portico.org]
The Dichotomous Cardiac Effects of EMD 57033 and its Enantiomer, EMD 57439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enantiomeric pair EMD 57033 and EMD 57439, highlighting their distinct pharmacological profiles and mechanisms of action on the cardiovascular system. The racemic mixture, known as EMD 53998, exhibits a dual mode of action, a complexity unraveled by the study of its individual stereoisomers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways involved, offering a comprehensive resource for professionals in cardiac research and drug development.
Core Concepts: Stereoselectivity and Cardiac Function
The separation of the racemate EMD 53998 into its constituent enantiomers revealed a striking divergence in their biological activities. EMD 57033, the (+)-enantiomer, is a potent calcium sensitizer, enhancing myocardial contractility by directly acting on the cardiac myofilaments. In contrast, this compound, the (-)-enantiomer, functions as a selective phosphodiesterase III (PDE III) inhibitor, exerting its effects through a distinct signaling cascade. This stereoselectivity underscores the importance of chiral separation in drug development to isolate desired therapeutic actions and minimize potential off-target effects.
Quantitative Pharmacological Data
The distinct mechanisms of EMD 57033 and this compound are reflected in their quantitative pharmacological parameters. The following tables summarize key in vitro and in vivo data, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of EMD 57033 and this compound
| Parameter | EMD 570
An In-Depth Technical Guide on EMD 57439 in Cardiac Muscle Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. In the field of cardiac muscle physiology, it is primarily characterized as a selective phosphodiesterase III (PDE-III) inhibitor. Unlike its counterpart, the (+)-enantiomer EMD 57033, which acts as a myofilament calcium sensitizer, this compound's primary mechanism of action is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the core physiological and pharmacological properties of this compound, with a focus on its effects on cardiac muscle. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's signaling pathway and experimental workflows.
Mechanism of Action
This compound functions as a selective inhibitor of phosphodiesterase III (PDE-III), an enzyme predominantly found in cardiac and vascular smooth muscle. PDE-III is responsible for the hydrolysis of cAMP, a critical second messenger in cardiomyocyte signaling. By inhibiting PDE-III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[1]
Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a suite of downstream target proteins that regulate cardiac contractility and calcium homeostasis. The primary PKA targets in this pathway include:
-
L-type Calcium Channels: Phosphorylation of these channels increases their open probability, leading to a greater influx of calcium (Ca²⁺) into the cardiomyocyte during depolarization.
-
Phospholamban (PLN): In its dephosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, enhancing the rate of Ca²⁺ reuptake into the sarcoplasmic reticulum (SR).[2]
-
Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca²⁺.
The net effect of these phosphorylation events is an increase in the amplitude and rate of the intracellular calcium transient and an accelerated rate of relaxation.
Effects on Cardiac Muscle Physiology
The physiological consequences of PDE-III inhibition by this compound in cardiac muscle are complex. While increased cAMP is generally associated with a positive inotropic (increased contractility) and lusitropic (increased relaxation rate) effect, studies specifically investigating this compound have revealed nuanced actions.
In some experimental models, such as rabbit ventricular cardiomyocytes, this compound did not produce a positive inotropic effect.[3] In fact, in intact, twitching rat ventricular trabeculae, this compound was observed to reduce contractile force.[4] Furthermore, this compound has been shown to antagonize the diastolic effects of its calcium-sensitizing enantiomer, EMD 57033.[3]
The ventricular response to this compound has been reported to be approximately 10% of that of calcium chloride in isolated rat cardiac tissues.[5] Pre-treatment with forskolin, an adenylyl cyclase activator, potentiated the effects of this compound in atria and ventricles.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on cardiac muscle preparations.
| Preparation | Species | Parameter Measured | Effect of this compound | Reference |
| Intact Ventricular Myocytes | Guinea Pig | Twitch Amplitude | Increased (as part of the racemate EMD 53998) | [6] |
| [Ca²⁺]i Transient | Increased (as part of the racemate EMD 53998) | [6] | ||
| Contraction Duration | Markedly Reduced (as part of the racemate EMD 53998) | [6] | ||
| [Ca²⁺]i Transient Duration | Markedly Reduced (as part of the racemate EMD 53998) | [6] | ||
| Skinned Ventricular Trabeculae | Rat | Force Production | No effect | [4] |
| Intact Twitching Trabeculae | Rat | Force | Reduced | [4] |
| Ventricular Cardiomyocytes | Rabbit | Inotropic Effect | No positive inotropic effect observed | [3] |
| Isolated Cardiac Tissues | Rat | Force of Contraction | Ventricular response ~10% that of calcium chloride | [5] |
| Human Atrial Trabeculae | Human | Inotropy | 26% of the maximal increase produced by calcium chloride | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline generalized methodologies commonly employed in the study of compounds like this compound.
Isolated Cardiomyocyte Preparation and Contractility Measurement
Objective: To isolate viable cardiomyocytes and measure their contractile response to this compound.
Methodology:
-
Heart Excision and Perfusion: A heart is rapidly excised from a euthanized animal (e.g., rat, rabbit, guinea pig) and placed in an ice-cold cardioplegic solution. The aorta is cannulated for retrograde perfusion via a Langendorff apparatus.
-
Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by a solution containing digestive enzymes such as collagenase and protease to break down the extracellular matrix.
-
Cell Dissociation and Isolation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered and subjected to a series of washes and centrifugation steps with increasing calcium concentrations to enrich for viable, calcium-tolerant myocytes.
-
Contractility Measurement: Isolated cardiomyocytes are placed on the stage of an inverted microscope equipped with a video-based edge detection system. Cells are field-stimulated to contract at a set frequency (e.g., 1 Hz). The change in cell length (shortening) and the rates of shortening and relengthening are recorded before and after the application of various concentrations of this compound.
Skinned Fiber Preparation and Force Measurement
Objective: To assess the direct effect of this compound on the myofilaments in the absence of a functional sarcolemma and sarcoplasmic reticulum.
Methodology:
-
Fiber Bundle Preparation: Small bundles of cardiac muscle fibers are dissected from the ventricle.
-
"Skinning" Procedure: The fiber bundles are incubated in a "skinning" solution containing a mild detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment, including the calcium concentration.
-
Fiber Mounting: A single skinned fiber is mounted between a force transducer and a motor.
-
Force-pCa Relationship: The fiber is exposed to a series of solutions with progressively increasing calcium concentrations (expressed as pCa, the negative logarithm of the calcium concentration). The isometric force generated at each pCa is recorded to generate a force-pCa curve.
-
Drug Application: The effect of this compound is determined by repeating the force-pCa measurements in the presence of the compound. A lack of effect in this preparation would be consistent with a mechanism that does not directly target the myofilaments.[4]
Phosphodiesterase Activity Assay
Objective: To quantify the inhibitory effect of this compound on PDE-III activity.
Methodology:
-
Tissue Homogenization: Cardiac tissue is homogenized in a buffer to release intracellular proteins, including PDEs.
-
Assay Reaction: The homogenate is incubated with a known concentration of cAMP (the substrate) in the presence and absence of various concentrations of this compound.
-
Quantification of cAMP Hydrolysis: The amount of cAMP remaining after the incubation period is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
IC50 Determination: The concentration of this compound that produces 50% inhibition of PDE-III activity (the IC50 value) is calculated from the concentration-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Cardiomyocyte Contractility Assay
Caption: Workflow for isolated cardiomyocyte contractility assay.
Logical Relationship of EMD Enantiomers
Caption: Relationship between EMD 53998 and its enantiomers.
Conclusion
This compound is a valuable pharmacological tool for the study of PDE-III inhibition in cardiac muscle. Its primary mechanism of action, the elevation of intracellular cAMP, leads to a cascade of phosphorylation events that modulate calcium handling and myofilament function. While generally considered to have a positive inotropic and lusitropic potential, direct experimental evidence on this compound suggests a more complex profile, including a lack of positive inotropy or even a reduction in force in some preparations. This highlights the intricate nature of cAMP signaling compartmentalization and its downstream effects in the cardiomyocyte. Further research is warranted to fully elucidate the specific effects of this compound across different species and experimental conditions and to explore its potential therapeutic applications, possibly in conjunction with other cardiotonic agents. This guide provides a foundational understanding for researchers and drug development professionals working in the field of cardiac physiology and pharmacology.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium sensitization as a positive inotropic mechanism in diseased rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD 57439: A Technical Guide to a Selective Phosphodiesterase III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor, exhibiting distinct pharmacological properties from its dextrorotatory (+) counterpart, EMD 57033, which acts as a Ca2+ sensitizer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound, with a focus on its effects on cardiac physiology.
Introduction and Historical Context
The development of inotropic agents to manage cardiac contractility has been a cornerstone of cardiovascular pharmacology. Historically, cardiac glycosides were the primary therapeutic option. However, the quest for agents with improved therapeutic windows and more targeted mechanisms of action led to the exploration of other pathways, including the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Phosphodiesterases (PDEs), enzymes that hydrolyze cAMP, emerged as attractive drug targets.
The thiadiazinone derivative EMD 53998 was identified as a compound with positive inotropic effects. Subsequent research revealed that its racemic nature masked two distinct and separable activities. The enantiomers, EMD 57033 and this compound, were found to possess different mechanisms of action. EMD 57033 was characterized as a Ca2+ sensitizer, directly enhancing the responsiveness of myofilaments to calcium. In contrast, this compound was identified as a selective PDE III inhibitor, exerting its effects through the modulation of cAMP signaling. This stereoselective pharmacology underscores the importance of chiral separation in drug development and provides a valuable tool for dissecting the roles of Ca2+ sensitization versus PDE inhibition in cardiac function.
Mechanism of Action
This compound selectively inhibits phosphodiesterase III (PDE III), an enzyme prevalent in cardiac muscle. PDE III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiomyocytes. By inhibiting PDE III, this compound leads to an increase in intracellular cAMP levels.
In the heart, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This includes:
-
L-type calcium channels: Phosphorylation increases calcium influx during the action potential.
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum (SR). This contributes to both increased SR calcium load for subsequent contractions and faster relaxation (lusitropy).
-
Troponin I (TnI): Phosphorylation of TnI decreases the affinity of the troponin complex for calcium, which also contributes to faster relaxation.
The net effect of PDE III inhibition by this compound is an increase in cardiac contractility (positive inotropy) and an acceleration of relaxation (lusitropy). Notably, unlike its enantiomer EMD 57033, this compound does not directly sensitize the myofilaments to Ca2+. In fact, it has been shown to antagonize the Ca2+-sensitizing effects of EMD 57033 on diastolic function.[1]
Signaling Pathway of this compound in Cardiomyocytes
References
EMD 57439: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 57439 is the levorotatory (-)-enantiomer of the racemic compound EMD 53998. It is a selective phosphodiesterase III (PDE-III) inhibitor. Unlike its dextrorotatory counterpart, EMD 57033, which acts as a calcium sensitizer, this compound exerts its primary pharmacological effects through the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is (S)-5-(1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one. The key structural features include a tetrahydroquinoline moiety, a dimethoxybenzoyl group, and a thiadiazinone ring with a chiral center at the 6-position of the thiadiazinone ring, which is in the (S)-configuration.
| Property | Value |
| IUPAC Name | (S)-5-(1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one |
| SMILES | O=C1S--INVALID-LINK--C(C2=CC3=C(N(C(C4=CC=C(OC)C(OC)=C4)=O)CCC3)C=C2)=NN1 |
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.50 g/mol |
| CAS Number | 148714-88-9 |
Pharmacological Properties
The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, this compound leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.
| Parameter | Value | Experimental Conditions |
| Target | Phosphodiesterase III (PDE-III) | - |
| IC50 | Data not available | - |
Note: While this compound is known to be a selective PDE-III inhibitor, a specific IC50 value with detailed experimental conditions is not consistently reported in publicly accessible literature.
Signaling Pathway
The inhibition of PDE-III by this compound initiates a signaling cascade that results in positive inotropic and vasodilatory effects. The increased levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. In cardiac myocytes, this leads to an increased influx of calcium ions and enhanced contractility. In vascular smooth muscle cells, the activation of PKA leads to the inhibition of myosin light-chain kinase, resulting in vasodilation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of PDE-III inhibitors like this compound.
Phosphodiesterase III (PDE-III) Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit PDE-III activity.
Methodology:
-
Enzyme Preparation: Purified or recombinant human PDE-III is used.
-
Substrate: Radiolabeled ([³H]) or fluorescently labeled cAMP is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing Mg²⁺ is prepared.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The enzyme, substrate, and different concentrations of this compound are incubated together at a controlled temperature (e.g., 30°C). c. The reaction is terminated after a specific time by adding a stop solution (e.g., by boiling or adding a quenching agent). d. The product of the reaction (e.g., [³H]5'-AMP or a fluorescent product) is separated from the unreacted substrate using techniques like anion-exchange chromatography or scintillation proximity assay. e. The amount of product formed is quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Isolated Cardiac Muscle Contractility Assay
Objective: To assess the effect of this compound on the contractile force of cardiac muscle.
Methodology:
-
Tissue Preparation: Papillary muscles or trabeculae are dissected from animal hearts (e.g., rat, guinea pig) and mounted in an organ bath.
-
Superfusion: The muscle is superfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C).
-
Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Measurement: The isometric contractile force is measured using a force transducer.
-
Procedure: a. After a stabilization period, baseline contractile force is recorded. b. This compound is added to the superfusion solution in a cumulative or non-cumulative manner at increasing concentrations. c. The change in contractile force is recorded at each concentration.
-
Data Analysis: The concentration-response curve for the inotropic effect of this compound is constructed.
Vasodilation Assay in Isolated Arterial Rings
Objective: To evaluate the vasodilatory effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Rings of arteries (e.g., rat aorta, mesenteric artery) are dissected and mounted in a wire myograph system.
-
Superfusion: The arterial rings are bathed in an oxygenated physiological salt solution at a constant temperature.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Measurement: The isometric tension of the arterial rings is continuously recorded.
-
Procedure: a. Once a stable contraction is achieved, this compound is added to the bath in a cumulative manner at increasing concentrations. b. The relaxation of the arterial ring is recorded as a decrease in tension.
-
Data Analysis: The percentage of relaxation at each concentration of this compound is calculated relative to the pre-contraction tension, and a concentration-response curve is generated.
Conclusion
This compound is a selective phosphodiesterase III inhibitor with a distinct pharmacological profile from its enantiomer, EMD 57033. Its ability to increase intracellular cAMP levels underlies its positive inotropic and vasodilatory effects. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds in the context of cardiovascular drug discovery and development. Further research to determine its precise physicochemical properties and in vivo efficacy and safety is warranted.
The Role of EMD 57439 in Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclic AMP Signaling
Cyclic AMP is a ubiquitous second messenger involved in a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, and their inhibition can lead to sustained and amplified cAMP signaling.
Mechanism of Action of EMD 57439
This compound is the (-)-enantiomer of the racemic compound EMD 53998. Its enantiomer, EMD 57033, is a known calcium sensitizer. This compound, however, functions as a selective inhibitor of phosphodiesterase III (PDE III), an enzyme that specifically hydrolyzes cAMP. By inhibiting PDE III, this compound effectively increases the intracellular concentration of cAMP, thereby modulating downstream signaling cascades. However, it has been noted that this compound does not significantly increase cAMP concentration[1]. In cardiac myocytes, this increase in cAMP can lead to a positive inotropic effect[2].
Quantitative Data
Comprehensive quantitative data on the inhibitory activity of this compound against PDE III and its direct impact on intracellular cAMP levels is limited in the available literature. The following table summarizes the currently accessible information.
| Parameter | Value | Cell/System | Comments |
| PDE III Inhibition | Not specified | - | This compound is consistently referred to as a selective PDE III inhibitor. |
| Effect on cAMP | Does not significantly increase c-AMP concentration[1] | Cardiac myocytes | The qualitative observation suggests a nuanced effect on global vs. localized cAMP pools. |
| Inotropic Effect | No positive inotropic effect (PIE) observed[3] | Rabbit ventricular cardiomyocytes | In contrast, its enantiomer EMD 57033 shows a clear PIE. |
Signaling Pathway of this compound in cAMP Regulation
The following diagram illustrates the established mechanism of action for a PDE III inhibitor like this compound within the canonical cAMP signaling pathway.
Experimental Protocols
This section details methodologies for key experiments to elucidate the role of this compound in cyclic AMP signaling.
Phosphodiesterase III Activity Assay
Objective: To determine the inhibitory effect of this compound on PDE III activity.
Principle: This protocol is based on a two-step enzymatic reaction where PDE III hydrolyzes cAMP to AMP, which is then converted to adenosine (B11128) by a 5'-nucleotidase. The amount of adenosine produced is proportional to the PDE activity and can be quantified using various detection methods.
Materials:
-
Purified recombinant PDE III enzyme
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase (e.g., from Crotalus atrox snake venom)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., radiolabeled [³H]-cAMP for scintillation counting, or a fluorescent phosphate (B84403) detection kit)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified PDE III enzyme, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the PDE III reaction by heat inactivation (e.g., 80°C for 5 minutes).
-
Add 5'-nucleotidase to each well and incubate at 30°C for 15 minutes to convert the AMP to adenosine.
-
Quantify the product. For a radioactive assay, separate the [³H]-adenosine from the unreacted [³H]-cAMP using ion-exchange chromatography and measure with a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the specific detection kit.
-
Calculate the percentage of PDE III inhibition for each concentration of this compound and determine the IC50 value.
Intracellular cAMP Measurement Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Principle: This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cAMP levels in cell lysates. Other methods like FRET-based biosensors can also be used for real-time measurements in live cells.
Materials:
-
Cultured cells (e.g., cardiac myocytes)
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specific duration. Include an untreated control.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-cAMP antibody.
-
After incubation and washing steps, add the HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Calculate the cAMP concentration in each sample based on a standard curve and plot the dose-response curve for this compound.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a PDE inhibitor like this compound.
Conclusion
This compound is a selective PDE III inhibitor that plays a role in the modulation of cyclic AMP signaling. Its mechanism of action is centered on the prevention of cAMP degradation, which can lead to various downstream cellular effects. While the qualitative aspects of its function are established, a more comprehensive understanding would be greatly enhanced by the availability of detailed quantitative data on its inhibitory potency and its precise effects on intracellular cAMP dynamics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the pharmacological profile of this compound and similar compounds.
References
Preclinical Profile of EMD 57439: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It is pharmacologically classified as a selective phosphodiesterase III (PDE III) inhibitor. In preclinical studies, this compound is often contrasted with its dextrorotatory (+) enantiomer, EMD 57033, which acts as a myofilament calcium sensitizer. This document provides a detailed technical guide to the preclinical data available for this compound, focusing on its mechanism of action, and effects on cardiac function in various experimental models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound and its related compounds.
Table 1: In Vitro PDE III Inhibition
| Compound | IC50 (PDE III Inhibition) | Potency Ratio (this compound vs. EMD 57033) |
| This compound | 60 nM | ~32-fold more potent |
| EMD 57033 | 1.94 µM |
Table 2: Effects on Myocardial Function in Isolated Tissues
| Preparation | Compound | Concentration | Key Finding | Citation |
| Skinned Rat Ventricular Trabeculae | This compound | Not specified | No effect on force production. | [1] |
| Intact Rat Ventricular Trabeculae | This compound | Not specified | Reduced force of contraction. | [1] |
| Intact Ferret Ventricular Muscle | EMD 53998 (racemate) | 5 µM | Increased developed tension by 230%. | [2] |
| Human Papillary Muscle (Failing Heart) | EMD 53998 (racemate) | Not specified | Increased force of contraction by +2.5 ± 0.1 mN. | [3] |
Table 3: In Vivo Hemodynamic Effects
| Animal Model | Compound | Key Finding | Citation |
| Anesthetized Rats | This compound | Decreased blood pressure. | |
| Anesthetized Rats | EMD 57033 | Increased LV dP/dt max with no effect on blood pressure. | |
| Conscious Dogs | This compound | Positive inotropic effect attenuated by beta-blockade. | |
| Conscious Dogs | EMD 57033 | Positive inotropic effect not affected by beta-blockade. |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the cited literature.
Isolated Myocyte and Trabeculae Experiments
-
Tissue Preparation: Studies have been conducted on single ventricular myocytes isolated from guinea pig hearts and on ventricular trabeculae dissected from rat hearts. For some experiments, the trabeculae were "skinned" (membranes removed) to allow direct manipulation of the myofilaments.
-
Functional Assessment: In intact preparations, the force of contraction and intracellular calcium concentration (using indicators like aequorin) were measured in response to electrical stimulation. In skinned fibers, the force-calcium relationship was directly assessed by exposing the myofilaments to solutions with varying calcium concentrations.
Langendorff-Perfused Heart Preparations
-
Methodology: Guinea pig hearts were isolated and perfused via the aorta with a physiological salt solution in a Langendorff apparatus. This allows for the study of the whole heart's mechanical and electrical activity in a controlled ex vivo environment. Left ventricular pressure and its first derivative (dP/dt) were typically measured.
In Vivo Animal Studies
-
Animal Models: Studies have been performed in both anesthetized rats and conscious dogs. In some canine studies, heart failure was induced by chronic rapid ventricular pacing.
-
Hemodynamic Monitoring: Key cardiovascular parameters, including left ventricular pressure (and dP/dt), blood pressure, and heart rate, were continuously monitored. In conscious dog models, telemetry was used for data acquisition.
Signaling Pathways and Mechanisms of Action
This compound: Phosphodiesterase III Inhibition
This compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE III). This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, leading to a positive inotropic effect and vasodilation. The in vivo observation that the effects of this compound are attenuated by beta-blockade supports this cAMP-mediated mechanism.
Caption: Signaling pathway of this compound via PDE III inhibition.
Contrasting Mechanism: EMD 57033 - Myofilament Calcium Sensitization
In contrast to this compound, its enantiomer EMD 57033 acts directly on the cardiac myofilaments to increase their sensitivity to calcium. This means that for a given intracellular calcium concentration, EMD 57033 enhances the force of contraction. This mechanism is independent of changes in cAMP levels and is not affected by beta-blockade. Evidence suggests that EMD 57033 may interact with cardiac troponin C, altering the protein's conformation to favor a more force-productive state of the actin-myosin cross-bridges.
Caption: Mechanism of EMD 57033 as a myofilament calcium sensitizer.
Experimental Workflow Overview
The following diagram provides a generalized workflow for the preclinical assessment of compounds like this compound, from in vitro screening to in vivo hemodynamic studies.
Caption: Generalized preclinical evaluation workflow for cardiac drugs.
Pharmacokinetics and Safety Pharmacology
There is currently no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) or the formal safety pharmacology and toxicology profile of this compound. Such studies are crucial for the clinical development of any drug candidate and would typically involve assessments of the central nervous, cardiovascular, and respiratory systems in appropriate animal models.
Conclusion
The preclinical data for this compound characterize it as a potent and selective PDE III inhibitor. Its pharmacological profile is distinct from its enantiomer, EMD 57033, which acts as a calcium sensitizer. While in vitro and in vivo studies have elucidated its mechanism of action and effects on cardiac hemodynamics, a comprehensive understanding of its pharmacokinetic and safety profile remains to be publicly disclosed. This technical guide summarizes the currently available data to inform further research and development efforts.
References
- 1. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMD 53998 sensitizes the contractile proteins to calcium in intact ferret ventricular muscle [pubmed.ncbi.nlm.nih.gov]
- 3. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EMD 57439 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor in cardiac muscle. Unlike its dextro-enantiomer, EMD 57033, which acts as a calcium sensitizer, this compound's primary mechanism of action is the inhibition of cAMP breakdown. This leads to an increase in intracellular cAMP levels, resulting in downstream effects on calcium handling and myofilament function. In isolated cardiomyocytes, this compound has been observed to increase the amplitude of the calcium transient and shorten the duration of both the calcium transient and cellular contraction[1]. Notably, it does not elicit a positive inotropic effect on its own but can counteract the diastolic effects of its calcium-sensitizing counterpart, EMD 57033[2][3]. These characteristics make this compound a valuable tool for studying the specific role of PDE III inhibition in cardiomyocyte physiology and for dissecting the complex mechanisms of cardiac contractility.
Data Presentation
Table 1: Effects of this compound on Isolated Cardiomyocyte Function
| Parameter | Species | Effect of this compound | Concentration Range | Reference |
| Twitch Amplitude | Guinea Pig | Increased | Not specified | [1] |
| Rat | Reduced Force | Not specified | ||
| [Ca2+]i Transient Amplitude | Guinea Pig | Increased | Not specified | [1] |
| Contraction Duration | Guinea Pig | Markedly Reduced | Not specified | [1] |
| [Ca2+]i Transient Duration | Guinea Pig | Markedly Reduced | Not specified | [1] |
| Positive Inotropic Effect | Rabbit | None | Not specified | [2] |
| Myofilament Ca2+ Sensitivity | Skinned Rat Trabeculae | No Effect | Not specified |
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol is a generalized method for the isolation of ventricular cardiomyocytes from adult rats or mice, which can be adapted for other species.
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).
-
Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1 mM CaCl2.
-
Langendorff perfusion system.
-
Surgical instruments.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) perfusion buffer at 37°C.
-
Continue perfusion for 5-10 minutes to clear the heart of blood.
-
Switch the perfusion to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and remove the atria.
-
Mince the ventricular tissue in a petri dish containing stopping buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in fresh stopping buffer.
-
Gradually reintroduce calcium to the cells by sequential addition of small aliquots of a concentrated CaCl2 solution to reach a final concentration of 1.8 mM.
Measurement of Cardiomyocyte Contractility
Materials:
-
Isolated cardiomyocytes.
-
IonOptix MyoCam-S or similar video-based sarcomere length detection system.
-
Field stimulator.
-
Recording chamber.
-
Experimental Buffer: Tyrode's solution with 1.8 mM CaCl2.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips in the recording chamber.
-
Allow the cells to adhere for at least 1 hour at room temperature.
-
Mount the chamber on the stage of an inverted microscope equipped with the contractility measurement system.
-
Superfuse the cells with the experimental buffer at 37°C.
-
Select a single, rod-shaped cardiomyocyte with clear striations for recording.
-
Pace the cell at a steady frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility parameters, including:
-
Peak shortening (% of resting cell length).
-
Time to peak shortening (TPS).
-
Time to 90% relengthening (TR90).
-
-
Introduce this compound at the desired concentration(s) into the superfusion buffer.
-
Allow the drug to equilibrate for 5-10 minutes.
-
Record contractility parameters in the presence of this compound.
-
For dose-response experiments, incrementally increase the concentration of this compound, allowing for equilibration at each concentration.
Measurement of Intracellular Calcium Transients
Materials:
-
Isolated cardiomyocytes.
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Indo-1 AM).
-
Fluorescence microscopy system with a light source for excitation and a detector for emission.
-
Recording chamber.
-
Experimental Buffer: Tyrode's solution with 1.8 mM CaCl2.
-
This compound stock solution.
Procedure:
-
Incubate the isolated cardiomyocytes with the chosen fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) for 15-20 minutes at room temperature in the dark.
-
Wash the cells twice with the experimental buffer to remove excess dye.
-
Plate the dye-loaded cardiomyocytes in the recording chamber on the microscope stage.
-
Superfuse the cells with the experimental buffer at 37°C.
-
Select a single, healthy cardiomyocyte for recording.
-
Pace the cell at a steady frequency (e.g., 1 Hz).
-
Record baseline calcium transients, measuring parameters such as:
-
Peak fluorescence intensity ratio (e.g., F340/F380 for Fura-2).
-
Time to peak of the calcium transient.
-
Decay kinetics of the calcium transient (e.g., tau).
-
-
Introduce this compound at the desired concentration(s) into the superfusion buffer.
-
Allow for equilibration and record calcium transients in the presence of the drug.
-
Analyze the changes in the calcium transient parameters to determine the effect of this compound.
Visualizations
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD 57439 in Skinned Muscle Fiber Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. While its counterpart, EMD 57033, is a known calcium sensitizer (B1316253) that directly enhances the contractility of the myofilaments, this compound primarily functions as a phosphodiesterase III (PDE III) inhibitor. In intact muscle cells, PDE III inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in a positive inotropic effect through a signaling cascade that enhances calcium influx and sarcoplasmic reticulum calcium uptake.
However, in skinned muscle fiber preparations, the sarcolemma is removed or permeabilized, disrupting the integrity of intracellular signaling pathways that rely on membrane-bound components and soluble second messengers, such as the cAMP-dependent pathway. Consequently, this compound is not expected to have a direct effect on the force-generating capacity of the contractile machinery in this experimental model. This makes this compound a valuable tool as a negative control in studies investigating the direct myofilament effects of its enantiomer, EMD 57033, and other calcium sensitizers.
These application notes provide a comprehensive overview of the use of this compound in skinned muscle fiber preparations, including its mechanism of action (or lack thereof in this context), detailed experimental protocols, and expected outcomes.
Data Presentation
The following table summarizes the differential effects of EMD 57033 and this compound on the contractile parameters of skinned muscle fibers, as determined by the force-pCa relationship.
| Compound | Concentration | Maximal Force (Fmax) | pCa50 (-log[Ca2+] for half-maximal activation) | Hill Coefficient (nH) | Reference |
| EMD 57033 | 10 µM | Significant Increase | Significant Increase (Leftward shift of the force-pCa curve) | No significant change | [1] |
| This compound | 10 µM | No significant effect | No significant effect | No significant effect | [2] |
Experimental Protocols
Preparation of Skinned Muscle Fibers
This protocol describes the chemical skinning of cardiac muscle fibers, a common preparation for studying the direct effects of compounds on the contractile apparatus.
Materials:
-
Cardiac muscle tissue (e.g., rat ventricular trabeculae or papillary muscle)
-
Relaxing Solution (see composition below)
-
Skinning Solution (Relaxing solution with 1% Triton X-100)
-
Storage Solution (Relaxing solution with 50% glycerol)
-
Dissecting microscope
-
Fine forceps
-
Small dissecting scissors
-
Aluminum T-clips
-
Force transducer and length controller apparatus
Solution Compositions:
| Component | Relaxing Solution (pCa 9.0) | Activating Solution (pCa 4.5) |
| Imidazole | 20 mM | 20 mM |
| EGTA | 7 mM | 7 mM |
| MgCl2 | 5.42 mM | 5.27 mM |
| ATP | 4.76 mM | 4.81 mM |
| Creatine Phosphate | 14.5 mM | 14.5 mM |
| CaCl2 | - | 7 mM |
| Ionic Strength | 180 mM (adjusted with KCl) | 180 mM (adjusted with KCl) |
| pH | 7.0 | 7.0 |
Procedure:
-
Dissection: Under a dissecting microscope, carefully dissect a small muscle bundle or trabecula from the cardiac tissue in cold relaxing solution.
-
Mounting: Attach small aluminum T-clips to both ends of the muscle fiber preparation.
-
Skinning: Transfer the mounted fiber into a well containing skinning solution (relaxing solution with 1% Triton X-100) and incubate for 30 minutes at 4°C. This process removes the sarcolemmal membrane.
-
Washing: Transfer the skinned fiber to a well with relaxing solution to wash out the Triton X-100.
-
Storage: For long-term storage, transfer the fiber to a storage solution (relaxing solution with 50% glycerol) and store at -20°C. Fibers can be stored for several weeks.
Measurement of Force-pCa Relationship
This protocol outlines the procedure for determining the effect of this compound on the calcium sensitivity of force generation in a skinned muscle fiber.
Materials:
-
Skinned muscle fiber preparation
-
Force transducer and length controller apparatus
-
A series of activating solutions with varying free Ca2+ concentrations (pCa 8.0 to 4.5)
-
Relaxing solution (pCa 9.0)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Control solution (Relaxing/activating solutions with solvent alone)
Procedure:
-
Mounting: Mount the skinned fiber preparation between the force transducer and the length controller in a chamber filled with relaxing solution.
-
Sarcomere Length Adjustment: Adjust the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.
-
Baseline Measurement: Record the passive force in the relaxing solution.
-
Pre-incubation: Incubate the fiber in the relaxing solution containing the desired concentration of this compound (e.g., 10 µM) or the vehicle control for a set period (e.g., 10-15 minutes).
-
Stepwise Activation: Sequentially expose the fiber to solutions of increasing calcium concentrations (from pCa 8.0 to 4.5), both in the presence of this compound and under control conditions. Allow the force to reach a steady state at each pCa level before moving to the next.
-
Maximal Activation: Determine the maximal force (Fmax) in the pCa 4.5 solution.
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force.
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa50 (calcium sensitivity) and the Hill coefficient (nH, a measure of cooperativity).
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in intact vs. skinned muscle fibers.
Experimental Workflow
Caption: Experimental workflow for testing this compound in skinned muscle fibers.
Conclusion
This compound serves as an essential negative control in skinned muscle fiber experiments designed to identify and characterize direct myofilament calcium sensitizers. Its mechanism as a PDE III inhibitor is rendered ineffective by the removal of the sarcolemma and the consequent disruption of the cAMP-dependent signaling pathway. The provided protocols and data offer a framework for researchers to confidently use this compound to dissect the specific effects of other compounds on the contractile machinery.
References
- 1. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD 57439 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor. Unlike its dextrorotatory (+) enantiomer, EMD 57033, which is a calcium sensitizer, this compound's primary mechanism of action is the inhibition of PDE III, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This accumulation of cAMP can modulate various cellular processes, particularly in cardiomyocytes, making this compound a valuable tool for studying cardiac function and related signaling pathways.
These application notes provide a summary of the effective concentrations of this compound in cell culture, detailed protocols for relevant experiments, and a visualization of the associated signaling pathway.
Data Presentation: Effective Concentrations of this compound
| Compound | Cell Type | Concentration Range | Key Observed Effects |
| This compound | Single intact guinea pig cardiac myocytes | Not explicitly stated, inferred from racemate concentration | Increased twitch amplitude to 236% of control; Increased [Ca2+]i transient to 152% of control.[1] |
| EMD 53998 (Racemate) | Isolated rat left ventricular myocytes | 0.5 - 5 µM | Dose-dependent increase in twitch amplitude without increasing the associated intracellular calcium transient.[2] |
| EMD 53998 (Racemate) | Isolated myocytes | 1.5 - 5 µM | Concentration-dependent and reversible decrease in cell length without an increase in indo-1 fluorescence ratio.[2] |
Signaling Pathway
This compound, as a phosphodiesterase III (PDE III) inhibitor, modulates intracellular signaling primarily by preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of cAMP and subsequent activation of protein kinase A (PKA), which then phosphorylates various downstream targets involved in cardiac muscle contraction and calcium handling.
Experimental Protocols
Protocol for Assessment of Cardiomyocyte Contractility
This protocol outlines the steps to measure the effect of this compound on the contractility of isolated adult ventricular cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Culture medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in a suitable solvent like DMSO)
-
IonOptix MyoCam-S or similar video-based edge-detection system
-
Field stimulator
Procedure:
-
Cell Preparation:
-
Isolate adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or guinea pig) using established enzymatic digestion protocols.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips in culture medium and allow them to attach for at least 1-2 hours.
-
-
Experimental Setup:
-
Place the coverslip with attached cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Continuously perfuse the cells with a Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose; pH 7.4) at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using a field stimulator.
-
-
Data Acquisition:
-
Record baseline contractile parameters, including peak shortening (amplitude of cell length change), time-to-peak shortening, and time-to-90% relengthening.
-
Introduce this compound at the desired final concentration (e.g., in the range of 1-10 µM) into the perfusion solution.
-
Allow the cells to equilibrate with the compound for 5-10 minutes.
-
Record the contractile parameters again in the presence of this compound.
-
-
Data Analysis:
-
Compare the contractile parameters before and after the application of this compound.
-
Express the changes as a percentage of the baseline values.
-
Protocol for Measurement of Intracellular Calcium ([Ca2+]i) Transients
This protocol describes how to measure changes in intracellular calcium transients in response to this compound using a fluorescent calcium indicator.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Culture medium
-
Fura-2 AM or Indo-1 AM (calcium indicator dyes)
-
Pluronic F-127
-
This compound stock solution
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Cell Loading:
-
Isolate and plate cardiomyocytes as described in the contractility protocol.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Indo-1 AM) in the presence of a low concentration of Pluronic F-127 (e.g., 0.02%) for 20-30 minutes at room temperature in the dark.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Experimental Setup:
-
Place the coverslip with the loaded cardiomyocytes in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse with Tyrode's solution at 37°C and pace the cells at a constant frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Excite Fura-2 at 340 nm and 380 nm (or Indo-1 at 350 nm) and record the emission fluorescence at 510 nm.
-
Record baseline [Ca2+]i transients.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
After an equilibration period, record the [Ca2+]i transients in the presence of the compound.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.
-
Analyze the amplitude and kinetics of the calcium transients before and after this compound treatment.
-
Protocol for Phosphodiesterase III (PDE III) Activity Assay in Cell Lysates
This protocol provides a general method for measuring the inhibitory effect of this compound on PDE III activity in cell lysates.
Materials:
-
Cultured cardiomyocytes or other cells expressing PDE III
-
Lysis buffer (e.g., containing Tris-HCl, protease inhibitors, and phosphatase inhibitors)
-
This compound stock solution
-
cAMP (substrate)
-
[3H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash them with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
PDE III Inhibition Assay:
-
Set up reaction tubes containing the cell lysate (a source of PDE III), assay buffer (containing Tris-HCl, MgCl2), and various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by boiling the samples.
-
Add 5'-nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.
-
Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.
-
Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PDE III activity for each concentration of this compound.
-
Plot the PDE III activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound serves as a specific inhibitor of PDE III, making it a crucial tool for investigating cAMP-mediated signaling pathways in various cell types, particularly cardiomyocytes. The provided protocols offer a framework for studying its effects on contractility, intracellular calcium dynamics, and direct enzymatic activity. Researchers should optimize the concentrations and experimental conditions based on their specific cell models and research questions. The data suggests that an effective concentration range for this compound in cardiomyocyte culture is likely within the low micromolar range.
References
EMD 57439 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is a selective phosphodiesterase III (PDE-III) inhibitor. It is the (-) enantiomer of EMD 57033, a known myosin ATPase activator. Understanding the proper handling, preparation of stock solutions, and storage of this compound is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to maintain its stability and efficacy for research purposes.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃O₄S | [1] |
| Molecular Weight | 425.50 g/mol | [1] |
| CAS Number | 148714-88-9 | [1] |
| Solubility | DMSO (50 mg/mL) | [2] |
| Appearance | Off-white solid | [2] |
Note: Solubility data is based on its enantiomer, EMD 57033, which is expected to have identical physical properties.[2]
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile vial using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. Based on available data, a concentration of up to 50 mg/mL in DMSO is achievable.[2]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Verification: Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
Example Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution of this compound (MW = 425.50 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L x 0.001 L x 425.50 g/mol = 0.004255 g = 4.255 mg
-
-
Therefore, dissolve 4.255 mg of this compound in 1 mL of anhydrous DMSO.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their chemical integrity and biological activity.
| Storage Condition | Recommendation |
| Short-Term Storage (≤ 1 week) | Store at 4°C. |
| Long-Term Storage (> 1 week) | Store at -20°C or -80°C in a desiccated environment. |
| Light Sensitivity | Protect from light. Use amber vials or wrap clear vials in foil. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Application:
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in a cell-based assay.
Signaling Pathway of this compound:
This compound is a phosphodiesterase III (PDE-III) inhibitor. The diagram below depicts its mechanism of action.
References
Application Notes and Protocols for the Phosphodiesterase 3 (PDE3) Activity Assay of EMD 57439
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. It is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Unlike its corresponding (+)-enantiomer, EMD 57033, which acts as a Ca2+ sensitizer, this compound's primary mechanism of action is the inhibition of PDE3.[2] This inhibition leads to an increase in intracellular cAMP, which in turn modulates various cellular processes, particularly in cardiac myocytes where it contributes to positive inotropic effects.[3] These application notes provide a detailed protocol for the determination of the inhibitory activity of this compound on PDE3.
Mechanism of Action: PDE3 Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling cascades. PDE3, specifically, is a cGMP-inhibited phosphodiesterase that primarily hydrolyzes cAMP. In cardiac muscle, the inhibition of PDE3 by this compound results in an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases Ca2+ influx into the cell, while the phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased sarcoplasmic reticulum Ca2+ uptake and subsequent release. These events collectively contribute to an increased force of contraction (positive inotropy).
While this compound is characterized as a PDE3 inhibitor, one source has noted that it "does not significantly increase c-AMP concentration".[1] This may reflect differences in experimental conditions, cell types used, or the localized nature of cAMP signaling. It is well-established that cAMP signaling is highly compartmentalized within cells, and a global increase in cAMP may not be necessary for specific physiological effects. The functional effects of this compound on cardiac myocytes, such as the abbreviation of twitch duration and the Ca2+ transient, are consistent with an elevation of cAMP in relevant microdomains.
Signaling pathway of this compound-mediated PDE3 inhibition.
Data Presentation
| Compound | Target | IC50 (µM) | Reference |
| This compound | PDE3 | Not Available | - |
| Milrinone | PDE3 | ~0.5 - 2.0 | [4] |
| Enoximone | PDE3 | ~1.8 | [4] |
| Amrinone | PDE3 | ~10 - 15 | [4] |
| Levosimendan | PDE3 | ~0.0014 | [4] |
Experimental Protocols
Phosphodiesterase 3 (PDE3) Activity Assay (Fluorescence Polarization)
This protocol is a representative method for determining the PDE3 inhibitory activity of this compound using a fluorescence polarization (FP) based assay. This method is homogeneous, robust, and suitable for high-throughput screening.
Principle:
The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate. In the presence of active PDE3, the cAMP substrate is hydrolyzed to AMP, which is then captured by a binding agent, leading to a high polarization signal. When PDE3 is inhibited by this compound, the substrate remains intact and unbound, resulting in a low polarization signal.
Materials:
-
Recombinant human PDE3A or PDE3B
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding Agent (specific for 5'-AMP)
-
This compound
-
Positive Control Inhibitor (e.g., Milrinone)
-
DMSO (for compound dilution)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE3 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window.
-
Add 10 µL of the diluted PDE3 enzyme solution to all wells except the "no enzyme" control wells. To these, add 10 µL of PDE Assay Buffer.
-
-
Substrate Addition and Incubation:
-
Prepare the FAM-cAMP substrate solution by diluting it in PDE Assay Buffer to the desired final concentration (typically in the low nanomolar range).
-
Add 8 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Binding Agent Addition:
-
Add 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for an additional 30 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a compatible plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_vehicle - FP_no_enzyme)) where:
-
FP_sample is the fluorescence polarization of the well with this compound.
-
FP_no_enzyme is the fluorescence polarization of the well without PDE3 enzyme.
-
FP_vehicle is the fluorescence polarization of the well with DMSO only.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental workflow for the PDE3 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. frontiersin.org [frontiersin.org]
Measuring the Inotropic Effects of EMD 57439: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998 and is classified as a phosphodiesterase III (PDE III) inhibitor.[1][2][3] Its counterpart, the (+)-enantiomer EMD 57033, functions as a calcium sensitizer.[1][2][3] Understanding the distinct pharmacological effects of this compound on myocardial contractility is crucial for its potential therapeutic applications and for dissecting the roles of PDE III inhibition in cardiac function. These application notes provide detailed protocols for assessing the inotropic effects of this compound in various preclinical models.
As a PDE III inhibitor, this compound is expected to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn can lead to a positive inotropic effect by enhancing calcium influx and release within cardiomyocytes.[3] However, experimental evidence suggests that the inotropic effect of this compound can be modest or even negative depending on the experimental conditions and the animal model used.[1][4] This highlights the importance of careful and standardized experimental evaluation.
Data Presentation: Effects of this compound on Cardiac Contractility
The following tables summarize the reported effects of this compound on key contractility parameters. It is important to note that specific quantitative dose-response data for this compound is limited in publicly available literature. The presented data is, therefore, largely qualitative and comparative.
Table 1: Effects of this compound on Isolated Cardiac Muscle Preparations
| Parameter | Species | Preparation | Concentration(s) | Observed Effect | Reference(s) |
| Twitch Amplitude | Guinea Pig | Single Cardiomyocytes | Not specified | Less pronounced increase compared to EMD 57033. | [3] |
| Intracellular Ca2+ Transient | Guinea Pig | Single Cardiomyocytes | Not specified | Increased amplitude. | [3] |
| Contraction Duration | Guinea Pig | Single Cardiomyocytes | Not specified | Markedly reduced. | [3] |
| Inotropic Effect | Ferret | Papillary Muscle | Not specified | Less marked positive inotropic effect compared to EMD 57033. | [1] |
Table 2: Effects of this compound on Isolated Perfused Heart Preparations
| Parameter | Species | Preparation | Concentration(s) | Observed Effect | Reference(s) |
| Atrial Contractile Force | Dog | Blood-perfused right atria | Not specified | Increased. | [2] |
| Ventricular Contractile Force | Dog | Blood-perfused left ventricle | Not specified | Increased. | [2] |
| Sinus Rate | Dog | Blood-perfused right atria | Not specified | No significant effect, unlike the racemate EMD 53998. | [2] |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.
Experimental Protocols
The following are detailed protocols for commonly used ex vivo and in vivo methods to assess the effects of this compound on cardiac contractility.
Isolated Papillary Muscle Preparation
This ex vivo model allows for the direct measurement of myocardial contractility in a controlled environment, free from systemic influences.
Methodology:
-
Animal Euthanasia and Heart Excision: Euthanize a suitable small animal (e.g., guinea pig, rabbit) according to approved institutional animal care and use committee protocols. Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Papillary Muscle Dissection: Carefully dissect a papillary muscle from the left or right ventricle under a dissecting microscope.
-
Mounting: Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit buffer. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration and Pacing: Allow the muscle to equilibrate for at least 60 minutes, while being electrically stimulated at a constant frequency (e.g., 1 Hz). Adjust the preload to achieve the maximal developed force.
-
Data Acquisition: Record isometric contractile force using a force transducer connected to a data acquisition system.
-
Dose-Response Protocol: After recording a stable baseline, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ to 10⁻⁵ M). Allow the muscle to stabilize at each concentration before recording the response.
-
Data Analysis: Analyze the recorded data to determine key contractility parameters, including:
-
Developed Force (mN)
-
Maximal rate of force development (+dF/dt)
-
Maximal rate of relaxation (-dF/dt)
-
Time to peak tension (ms)
-
Time to 90% relaxation (ms)
-
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the assessment of global cardiac function in an isolated heart, preserving its three-dimensional structure and coronary circulation.
Methodology:
-
Animal Preparation and Heart Excision: Anesthetize a suitable small animal (e.g., rat, guinea pig) and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.
-
Data Acquisition: Continuously record left ventricular pressure and derive other hemodynamic parameters.
-
Drug Administration: Infuse this compound directly into the perfusate at various concentrations.
-
Data Analysis: Analyze the data to determine:
-
Left Ventricular Developed Pressure (LVDP; LV systolic pressure - LV end-diastolic pressure)
-
Maximal rate of pressure development (+dP/dtmax)
-
Maximal rate of pressure decay (-dP/dtmin)
-
Heart Rate (beats/min)
-
Coronary Flow (ml/min)
-
In Vivo Echocardiography in Small Animals
This non-invasive in vivo technique allows for the serial assessment of cardiac function in living animals, providing a more physiologically relevant context.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse, rat) and place it on a heated imaging platform to maintain body temperature.
-
Image Acquisition: Using a high-frequency ultrasound system, acquire standard two-dimensional (2D) and M-mode images from parasternal long-axis and short-axis views.
-
Baseline Measurements: Obtain baseline measurements of cardiac function.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous).
-
Post-Dose Measurements: Acquire a time-course of echocardiographic images at specified intervals after drug administration.
-
Data Analysis: Analyze the images to determine:
-
Left Ventricular Internal Dimensions in diastole and systole (LVIDd, LVIDs)
-
Fractional Shortening (FS%)
-
Ejection Fraction (EF%)
-
Heart Rate (beats/min)
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on cardiac contractility. The choice of experimental model will depend on the specific research question, with isolated preparations offering mechanistic insights and in vivo models providing a more holistic physiological assessment. Given the nuanced effects of this compound, careful dose-response studies and the measurement of a comprehensive set of contractile parameters are essential for a thorough evaluation of its pharmacological profile.
References
- 1. Differential effects of the optical isomers of EMD 53998 on contraction and cytoplasmic Ca2+ in isolated ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different chronotropic and inotropic effects of EMD 57033 and EMD 53998, Ca2+ sensitizers, on isolated, blood-perfused dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for EMD 57439 in the Langendorff Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the levorotatory (-) enantiomer of the racemic compound EMD 53998. It functions as a selective phosphodiesterase III (PDE III) inhibitor.[1][2] In the context of cardiac physiology, PDE III inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn enhances cardiac contractility (positive inotropic effect) and improves relaxation (lusitropic effect).[1] The Langendorff isolated perfused heart model is a classical ex vivo technique that allows for the investigation of cardiac function in a controlled environment, independent of systemic neural and hormonal influences. This makes it an ideal platform to study the direct effects of pharmacological agents like this compound on the heart.
These application notes provide a detailed protocol for utilizing the Langendorff perfused heart model to evaluate the cardiac effects of this compound.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key hemodynamic parameters in an isolated Langendorff-perfused rat heart. The data is hypothetical and serves as an illustrative example of how to present quantitative results. Actual experimental values may vary.
Table 1: Inotropic Effects of this compound on Langendorff Perfused Rat Heart
| Concentration (µM) | Left Ventricular Developed Pressure (LVDP) (mmHg) | Rate of Pressure Development (+dP/dt max) (mmHg/s) |
| Baseline | 100 ± 5 | 2000 ± 100 |
| 0.1 | 115 ± 6 | 2300 ± 120 |
| 1 | 140 ± 8 | 2800 ± 150 |
| 10 | 165 ± 10 | 3500 ± 180 |
| 100 | 175 ± 12 | 3800 ± 200 |
Table 2: Lusitropic and Chronotropic Effects of this compound on Langendorff Perfused Rat Heart
| Concentration (µM) | Rate of Pressure Decline (-dP/dt max) (mmHg/s) | Heart Rate (HR) (beats/min) |
| Baseline | -1500 ± 80 | 300 ± 10 |
| 0.1 | -1700 ± 90 | 305 ± 11 |
| 1 | -2000 ± 100 | 315 ± 12 |
| 10 | -2400 ± 120 | 330 ± 14 |
| 100 | -2600 ± 130 | 340 ± 15 |
Table 3: Effects of this compound on Coronary Flow in Langendorff Perfused Rat Heart
| Concentration (µM) | Coronary Flow (mL/min) |
| Baseline | 10 ± 1.0 |
| 0.1 | 10.5 ± 1.1 |
| 1 | 11.5 ± 1.2 |
| 10 | 13.0 ± 1.4 |
| 100 | 14.5 ± 1.5 |
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological salt solution for retrograde perfusion of the isolated heart.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
CaCl₂
-
NaHCO₃
-
Glucose
-
Heparin
-
Distilled water
-
pH meter
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Dissolve the following salts in 1 liter of distilled water to the final concentrations indicated in Table 4.
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
-
Just prior to use, add heparin to the buffer.
Table 4: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
| Heparin | 5 U/mL |
Animal Preparation and Heart Isolation
Objective: To surgically remove the heart from a rodent model (e.g., rat) for ex vivo perfusion.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, etc.)
-
Ice-cold Krebs-Henseleit buffer
-
Heparin (for in vivo administration)
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.
-
Trim away excess tissue (lungs, trachea, etc.), leaving the aorta intact for cannulation.
Langendorff Perfusion Setup and Heart Mounting
Objective: To mount the isolated heart onto the Langendorff apparatus and initiate retrograde perfusion.
Materials:
-
Langendorff apparatus
-
Aortic cannula
-
Surgical thread
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.
-
Securely tie the aorta onto the aortic cannula using surgical thread.
-
Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg). The heart should begin to beat spontaneously.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor and record baseline parameters such as heart rate (HR) and left ventricular developed pressure (LVDP).
Administration of this compound and Data Acquisition
Objective: To investigate the dose-dependent effects of this compound on cardiac function.
Materials:
-
This compound stock solution
-
Infusion pump
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the Krebs-Henseleit buffer to the desired final concentrations.
-
Following the stabilization period, begin infusing the this compound solution into the perfusion line just above the aortic cannula.
-
Administer the drug in a cumulative dose-response manner, starting with the lowest concentration. Allow the heart to reach a steady state at each concentration (typically 10-15 minutes) before increasing the dose.
-
Continuously record the following parameters throughout the experiment:
-
Left Ventricular Developed Pressure (LVDP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximum rate of pressure development (+dP/dt max)
-
Maximum rate of pressure decline (-dP/dt max)
-
Heart Rate (HR)
-
Coronary Flow (collected from the effluent)
-
-
At the end of the experiment, perfuse the heart with drug-free buffer to assess washout effects.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in a cardiac myocyte.
Caption: Experimental workflow for this compound in Langendorff heart.
References
Application of EMD 57439 in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 57439 is the levorotatory (-) enantiomer of EMD 53998 and functions as a selective phosphodiesterase III (PDE3) inhibitor.[1] In contrast, its dextrorotatory (+) counterpart, EMD 57033, acts as a myofilament Ca2+ sensitizer.[2] The primary mechanism of action for this compound in cardiac myocytes is the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3] By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and modulates downstream signaling pathways.[4] While this compound has a less pronounced positive inotropic effect compared to EMD 57033, its ability to modulate cAMP signaling makes it a valuable tool for investigating the complex role of this second messenger in cardiac hypertrophy.[5]
The role of PDE3 inhibition in cardiac hypertrophy is multifaceted. While acute PDE3 inhibition can enhance cardiac contractility, chronic inhibition has been associated with adverse outcomes in heart failure, including an increased risk of arrhythmias.[3][6] Some studies suggest that sustained elevation of cAMP through PDE3 inhibition can promote cardiomyocyte apoptosis and may have pro-hypertrophic effects.[5][7] Conversely, other research points to the compartmentalization of cAMP signaling, where specific pools of cAMP may have anti-hypertrophic effects.[8][9] Therefore, the use of this compound in cardiac hypertrophy studies requires careful consideration of the experimental context and duration of treatment.
These application notes provide a comprehensive overview of the use of this compound as a representative PDE3 inhibitor in the study of cardiac hypertrophy, including detailed experimental protocols and an exploration of the relevant signaling pathways.
Signaling Pathways and Experimental Workflow
The primary signaling pathway modulated by this compound is the cAMP-PKA cascade. Inhibition of PDE3 leads to an accumulation of cAMP, which then activates PKA. Activated PKA can phosphorylate a multitude of downstream targets that are implicated in cardiac hypertrophy, including transcription factors that regulate the expression of hypertrophic genes.
The experimental workflow for studying the effects of this compound on cardiac hypertrophy typically involves both in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the expected outcomes of PDE3 inhibition in cardiac hypertrophy studies based on existing literature. The precise effects of this compound may vary depending on the experimental model and conditions.
Table 1: In Vitro Effects of PDE3 Inhibition on Cardiomyocyte Hypertrophy
| Parameter | Agonist (e.g., Ang II, ISO) | Agonist + PDE3 Inhibitor | Reference |
| Cardiomyocyte Size | Increased | Potentially further increased or no significant change | [7] |
| ANP mRNA Expression | Upregulated | Potentially further upregulated | [7] |
| BNP mRNA Expression | Upregulated | Potentially further upregulated | [7] |
| β-MHC Protein Expression | Upregulated | Potentially further upregulated | [7] |
| Apoptosis Rate | Increased | Potentially increased | [5] |
Table 2: In Vivo Effects of PDE3 Inhibition on Cardiac Hypertrophy
| Parameter | Hypertrophy Model (e.g., ISO infusion) | Hypertrophy Model + PDE3 Inhibitor | Reference |
| Heart Weight/Body Weight Ratio | Increased | Variable effects reported | [6] |
| Left Ventricular Wall Thickness | Increased | Variable effects reported | [6] |
| Cardiac Fibrosis | Increased | May be increased with chronic use | [6] |
| Mortality | Increased (in severe models) | Increased with chronic use | [3] |
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To evaluate the effect of this compound on cardiomyocyte hypertrophy in vitro.
Materials:
-
H9c2 cells or neonatal rat ventricular myocytes (NRVMs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Angiotensin II (Ang II) or Isoproterenol (ISO)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Phalloidin-FITC
-
DAPI
-
RNA extraction kit
-
qPCR reagents
-
Protein lysis buffer and antibodies for Western blotting (e.g., anti-β-MHC, anti-GAPDH)
Procedure:
-
Cell Culture: Culture H9c2 cells or NRVMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction of Hypertrophy and Treatment:
-
Control Group: Treat cells with serum-free DMEM.
-
Hypertrophy Group: Treat cells with a hypertrophic agonist (e.g., 1 µM Ang II or 10 µM Isoproterenol).
-
This compound Group: Treat cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 1-100 µM).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cell Size Measurement:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with Phalloidin-FITC (to visualize F-actin) and DAPI (to visualize nuclei).
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of hypertrophic markers (ANP, BNP, β-MHC) using qPCR. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis:
-
Lyse the cells and determine protein concentration.
-
Perform Western blotting to detect the protein levels of hypertrophic markers.
-
-
In Vivo Cardiac Hypertrophy Model
Objective: To assess the effect of this compound on cardiac hypertrophy in a rodent model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol (ISO)
-
This compound
-
Alzet osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system
-
Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week.
-
Induction of Hypertrophy:
-
Implant osmotic minipumps subcutaneously to deliver either saline (control) or isoproterenol (e.g., 30 mg/kg/day) for 14 days to induce cardiac hypertrophy.
-
-
This compound Administration:
-
Administer this compound or vehicle to the ISO-treated mice daily via oral gavage or intraperitoneal injection for the duration of the study. The dose will need to be optimized based on preliminary studies.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Measure the heart weight and tibia length to calculate the heart weight to tibia length ratio.
-
Fix a portion of the heart in 10% formalin for histological analysis (H&E for myocyte size, Masson's trichrome for fibrosis).
-
Snap-freeze the remaining heart tissue in liquid nitrogen for gene and protein expression analysis as described in the in vitro protocol.
-
Conclusion
This compound, as a selective PDE3 inhibitor, serves as a critical pharmacological tool for dissecting the role of the cAMP signaling pathway in cardiac hypertrophy. The provided protocols for in vitro and in vivo studies offer a framework for investigating its effects on cardiomyocyte growth, gene expression, and cardiac remodeling. Researchers should be mindful of the dual nature of prolonged PDE3 inhibition, which can have both beneficial and detrimental effects on the heart. Careful experimental design and comprehensive endpoint analysis are essential to accurately interpret the role of this compound and the broader implications of PDE3 modulation in the context of cardiac hypertrophy and heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Cardiac Hypertrophy Is Inhibited by a Local Pool of cAMP Regulated by Phosphodiesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: The Use of EMD 57439 in Combination with Calcium Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of EMD 57439, a selective phosphodiesterase III (PDE III) inhibitor, in combination with calcium sensitizers, exemplified by its enantiomer EMD 57033. This compound is the (-)-enantiomer of the racemic compound EMD 53998, while EMD 57033 is the (+)-enantiomer and acts as a calcium sensitizer (B1316253).[1] Understanding the interplay between these two distinct mechanisms of inotropic support is crucial for the development of novel cardiovascular therapies. This compound enhances cardiac contractility by increasing intracellular cyclic AMP (cAMP) levels, while calcium sensitizers directly increase the sensitivity of the myofilaments to calcium. This document outlines the mechanisms of action, presents key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Mechanisms of Action
This compound: Phosphodiesterase III Inhibition
This compound selectively inhibits PDE III, an enzyme responsible for the degradation of cAMP in cardiomyocytes.[2][3][4] Inhibition of PDE III leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This results in increased calcium influx into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to a more forceful contraction.[5]
Calcium Sensitizers (e.g., EMD 57033): Myofilament Calcium Sensitization
Calcium sensitizers like EMD 57033 exert their inotropic effect by directly enhancing the responsiveness of the contractile machinery to a given concentration of intracellular calcium.[1] EMD 57033 binds to cardiac troponin C (cTnC), stabilizing the Ca²⁺-bound conformation of the troponin complex. This enhances the interaction between actin and myosin, leading to increased force production at submaximal calcium concentrations, without a significant increase in intracellular calcium levels.[1]
Combined Effects and Interactions
When used in combination, this compound and a calcium sensitizer like EMD 57033 can produce additive or synergistic effects on systolic function. However, a key interaction has been observed regarding diastolic function. This compound has been shown to antagonize the negative diastolic effects (e.g., prolonged relaxation) that can be associated with pure calcium sensitization by EMD 57033.[6] This suggests that the combination may offer a more favorable overall lusitropic (relaxation) profile.
Data Presentation
The following tables summarize key quantitative data regarding the individual and combined effects of this compound and the calcium sensitizer EMD 57033.
Table 1: Inhibitory Potency against Phosphodiesterase III (PDE III)
| Compound | IC50 for PDE III Inhibition | Reference |
| This compound | 60 nM | [7] |
| EMD 57033 | 1.94 µM | [7] |
This table clearly demonstrates that this compound is a significantly more potent inhibitor of PDE III than its enantiomer, EMD 57033.
Table 2: Effects on Myocardial Contractility in Isolated Guinea Pig Cardiomyocytes
| Compound | Maximal Increase in Twitch Amplitude (% of Control) | Effect on Intracellular Ca²⁺ Transient | Reference |
| EMD 53998 (racemate) | 380% | Increased (172% of control) | [8] |
| EMD 57033 ((+)-enantiomer) | 186% | Not increased | [8] |
| This compound ((-)-enantiomer) | 236% | Increased (152% of control) | [8] |
This table illustrates the distinct effects of the enantiomers on contractility and calcium handling. EMD 57033 increases contractility without altering the calcium transient, characteristic of a calcium sensitizer. In contrast, this compound increases both contractility and the calcium transient, consistent with its action as a PDE III inhibitor. The racemate's effect is approximately the sum of its components.
Table 3: Antagonistic Effect of this compound on EMD 57033-Induced Diastolic Changes
| Parameter | EMD 57033 | EMD 53998 (racemate) | Observation | Reference |
| Diastolic Cell Length | More pronounced decrease | Lesser decrease | This compound antagonizes the diastolic effect of EMD 57033 | [6] |
This table highlights the key interaction between the two compounds, where the PDE III inhibitory action of this compound counteracts the tendency of the calcium sensitizer EMD 57033 to impair diastolic relaxation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in combination with calcium sensitizers.
Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted for the enzymatic isolation of viable cardiomyocytes from adult rat hearts, suitable for subsequent contractility and calcium transient measurements.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (KHB), Ca²⁺-free
-
Collagenase type II
-
Bovine Serum Albumin (BSA)
-
Cannulation instruments
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with Ca²⁺-free KHB at 37°C for 5 minutes to wash out blood.
-
Switch to perfusion with KHB containing collagenase II (e.g., 1 mg/mL) and 0.1% BSA for 15-20 minutes, or until the heart becomes flaccid.
-
Transfer the heart to a dish containing KHB with 0.1% BSA.
-
Gently tease the ventricles apart to release the individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend them in fresh buffer.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.
Measurement of Contractility and Intracellular Calcium Transients
This protocol describes the simultaneous measurement of cell shortening and intracellular calcium levels in isolated cardiomyocytes.
Materials:
-
Inverted microscope with a video-edge detection system
-
IonOptix or similar system for calcium and contractility measurements
-
Fura-2 AM or Indo-1 AM (calcium indicators)
-
Field stimulation electrodes
-
Superfusion system
Procedure:
-
Load the isolated cardiomyocytes with a calcium indicator (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
Place a coverslip with the loaded cells on the stage of the inverted microscope and superfuse with a physiological salt solution at 37°C.
-
Pace the cardiomyocytes using field stimulation at a desired frequency (e.g., 1 Hz).
-
Record baseline cell shortening (contractility) using the video-edge detection system and intracellular calcium transients by measuring the fluorescence ratio of the indicator dye.
-
Introduce this compound, the calcium sensitizer, or their combination into the superfusion solution at various concentrations.
-
Record the steady-state effects of the compounds on contractility and calcium transients.
-
Analyze the data to determine changes in twitch amplitude, time to peak contraction, time to 90% relaxation, and the amplitude and decay kinetics of the calcium transient.
Skinned Fiber Preparation and Force-Calcium Relationship
This protocol allows for the direct assessment of myofilament calcium sensitivity.
Materials:
-
Cardiac muscle tissue (e.g., papillary muscle or ventricular trabeculae)
-
Skinning solution (containing a detergent like Triton X-100)
-
Relaxing and activating solutions with varying calcium concentrations (pCa solutions)
-
Force transducer and motor apparatus
Procedure:
-
Dissect a small cardiac muscle bundle and chemically "skin" it by incubating it in a solution containing a mild detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.
-
Mount the skinned fiber between a force transducer and a motor.
-
Set the sarcomere length to a physiological level (e.g., 2.2 µm).
-
Sequentially expose the fiber to solutions with increasing calcium concentrations (pCa 9.0 to 4.5).
-
Record the steady-state force generated at each calcium concentration.
-
Repeat the force-pCa relationship measurements in the presence of the calcium sensitizer, this compound, or their combination.
-
Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa₅₀ (the calcium concentration required for half-maximal activation), which is a measure of calcium sensitivity.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on PDE III activity.
Materials:
-
Purified PDE III enzyme
-
³H-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing a buffer, the purified PDE III enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding ³H-cAMP.
-
Incubate the mixture at 30°C for a defined period.
-
Stop the reaction by boiling the samples.
-
Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine.
-
Separate the charged ³H-AMP from the uncharged ³H-adenosine using an anion-exchange resin.
-
Quantify the amount of ³H-adenosine produced using a scintillation counter.
-
Calculate the percentage of PDE III inhibition at each concentration of this compound and determine the IC₅₀ value.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the optical isomers of EMD 53998 on contraction and cytoplasmic Ca2+ in isolated ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of EMD 57439 and EMD 57033 using Chiral High-Performance Liquid Chromatography
Abstract
This application note describes a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the cardiotonic agent EMD 57033 and its phosphodiesterase III inhibitor enantiomer, EMD 57439. Utilizing a polysaccharide-based chiral stationary phase, specifically an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated column, baseline resolution of the two enantiomers is achieved. This method is suitable for quality control, purity assessment, and pharmacokinetic studies in drug development and research environments.
Introduction
EMD 57033 is a Ca²⁺ sensitizer (B1316253) that enhances the contractility of the heart muscle, while its enantiomer, this compound, acts as a selective phosphodiesterase III inhibitor. Due to their distinct pharmacological activities, it is crucial to separate and quantify these enantiomers accurately. Chiral HPLC is the gold standard for such separations. This protocol details a normal-phase HPLC method that provides excellent separation and peak shape for this compound and EMD 57033.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a comparable column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase).
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and diethylamine (B46881) (DEA).
-
Sample Preparation: Standard solutions of this compound and EMD 57033, and their racemic mixture, were prepared in the mobile phase at a concentration of 1 mg/mL and diluted as needed.
Chromatographic Conditions
The separation was optimized using a normal-phase elution mode. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Note: The UV absorbance spectra of EMD 57033 and this compound are identical, with a peak around 320 nm.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A solution containing both enantiomers should be injected, and the resolution between the two peaks should be greater than 2.0.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of this compound and EMD 57033 under the described conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 8.5 | ~ 1.1 | > 5000 |
| EMD 57033 | ~ 10.2 | ~ 1.2 | > 5000 |
| Resolution (Rs) | > 2.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of this compound and EMD 57033.
Chiral Recognition Mechanism
Caption: Interaction model for enantiomeric separation on a chiral stationary phase.
Troubleshooting & Optimization
EMD 57439 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with EMD 57439 in aqueous buffers during their experiments. The following information is curated to address common challenges and provide clear protocols for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent phosphodiesterase III (PDE III) inhibitor. It is the (-)-enantiomer of the racemic mixture EMD 53998; its counterpart, (+)-EMD 57033, is a known Ca2+ sensitizer.[1] Like many small molecules, this compound has low intrinsic solubility in aqueous solutions, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I observed a precipitate after adding this compound to my aqueous buffer. What is the likely cause?
Directly dissolving this compound in aqueous buffers is challenging due to its poor water solubility. The observed precipitate is likely the undissolved compound. It is crucial to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before diluting it into your experimental buffer.
Q3: What are the recommended organic solvents for preparing an this compound stock solution?
Based on experimental data for its enantiomer, EMD 57033, which is expected to have nearly identical physical and chemical properties, Dimethyl sulfoxide (B87167) (DMSO) and propylene (B89431) glycol are recommended solvents for creating stock solutions.[2][3]
Q4: What is a recommended concentration for the stock solution?
Researchers have successfully prepared 1 mmol/L stock solutions of the related compound EMD 57033 in DMSO.[2] It is advisable to start with a similar concentration for this compound.
Q5: How should I store the this compound stock solution?
For the related compound EMD 57033, stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[4] It is recommended to follow similar storage conditions for this compound to maintain its stability and activity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to the aqueous buffer. | Direct addition of solid this compound to the buffer. | 1. Do not add solid this compound directly to the aqueous buffer. 2. Prepare a concentrated stock solution in 100% DMSO or propylene glycol. 3. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. |
| Precipitate forms over time after preparing the final aqueous solution. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of the organic co-solvent is too low. | 1. Decrease the final concentration of this compound in your experiment. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (typically <1%). 3. Prepare fresh dilutions immediately before each experiment. |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of soluble this compound due to partial precipitation. Degradation of the compound. | 1. Visually inspect all solutions for any signs of precipitation before use. If any precipitate is observed, do not use the solution. 2. Ensure proper storage of the stock solution (frozen and protected from light). 3. Consider filtering the final diluted solution through a 0.22 µm syringe filter compatible with the organic solvent used, although this may lead to some loss of the compound. |
Experimental Protocols
Preparation of this compound Stock Solution (1 mM in DMSO)
This protocol is adapted from methodologies used for the structurally similar compound EMD 57033.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solution in Aqueous Buffer
Procedure:
-
Warm the desired aqueous buffer to the experimental temperature.
-
While vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is consistent across all experimental and control groups. A final DMSO concentration of less than 1% is generally recommended.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits PDE3, increasing cAMP levels.
References
stability of EMD 57439 in DMSO at room temperature
This technical support center provides guidance on the stability of EMD 57439 in Dimethyl Sulfoxide (DMSO) at room temperature, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when dissolved in DMSO and stored at room temperature?
A: There is no specific published stability data for this compound in DMSO at room temperature. However, general studies on the stability of thousands of compounds in DMSO solutions at ambient conditions indicate that degradation can occur over time. For instance, one study found that after 3 months of storage at room temperature, the probability of a compound remaining intact was 92%, decreasing to 83% after 6 months, and 52% after one year.[1][2][3][4] Therefore, for long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. For short-term use, solutions may be kept at room temperature, but it is advisable to prepare fresh solutions for sensitive experiments.
Q2: Are there any known factors that can accelerate the degradation of this compound in DMSO?
A: Yes. This compound has been shown to be sensitive to light. Exposure to ultraviolet (UV) light can cause photolysis, leading to a substantial decrease in its concentration and a shift in its UV absorbance peak.[5] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to the degradation of dissolved compounds.[6] It is crucial to use anhydrous DMSO and to protect solutions from light.
Q3: How should I prepare and store stock solutions of this compound in DMSO?
A: For optimal stability, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C in light-protecting tubes. When needed, bring an aliquot to room temperature and use it to prepare your working solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with the same batch of this compound solution. | Degradation of this compound in DMSO solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution and store at -20°C or -80°C, protected from light. 3. For each experiment, use a fresh aliquot to prepare the working solution. 4. Perform a quality control check on your stock solution using techniques like HPLC or LC-MS to assess its integrity. |
| Reduced or no biological activity of this compound in the assay. | 1. Significant degradation of the compound. 2. Incorrect concentration of the working solution. | 1. Verify the integrity of your this compound stock solution. 2. Recalculate and carefully prepare the working solution from a fresh aliquot of the stock solution. 3. Ensure the final concentration of DMSO in your assay is within the tolerance limits for your specific cell line or experimental system. |
| Precipitate observed in the this compound DMSO solution. | 1. The concentration of this compound exceeds its solubility in DMSO at the storage temperature. 2. The solution has absorbed water, reducing the solubility of the compound. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. Always use anhydrous DMSO to minimize water absorption. |
Stability Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general compound stability in DMSO at room temperature based on a large-scale study. This should be considered as a general guideline.
| Storage Duration at Room Temperature | Probability of Observing the Compound |
| 3 Months | 92%[1][2][3][4] |
| 6 Months | 83%[1][2][3][4] |
| 1 Year | 52%[1][2][3][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in your own laboratory setting.
1. Materials:
- This compound powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Amber glass vials or light-protecting microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Dispense aliquots of the stock solution into several amber vials.
- Analyze an initial aliquot (T=0) using a validated HPLC or LC-MS method to determine the initial peak area or concentration. This will serve as your baseline.
- Store the remaining aliquots at room temperature, protected from light.
- At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot and analyze it using the same HPLC or LC-MS method.
- Compare the peak area or concentration of this compound at each time point to the initial T=0 measurement.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Visualizations
Signaling Pathway of this compound
This compound is known to be an inhibitor of Phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and results in various downstream cellular effects.
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose issues with experiments involving this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
- 5. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of high EMD 57439 concentrations
Welcome to the technical support center for EMD 57439. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, particularly when used at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the (-)-enantiomer of the racemic compound EMD 53998. Its primary, on-target mechanism of action is the inhibition of phosphodiesterase III (PDE3).[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates various downstream signaling pathways. In cardiac myocytes, this leads to changes in calcium flux and contractility. Unlike its (+)-enantiomer, EMD 57033 (a calcium sensitizer), this compound does not exert a direct positive inotropic effect but can influence cardiac function through its PDE3 inhibitory activity.[2]
Q2: We are observing unexpected cellular phenotypes at high concentrations of this compound that are inconsistent with PDE3 inhibition alone. What could be the cause?
A2: At high concentrations, small molecule inhibitors can lose their specificity and interact with off-target proteins. While this compound is a PDE3 inhibitor, at elevated concentrations, it may begin to inhibit other phosphodiesterase isoforms (e.g., PDE1, PDE4, PDE10) due to structural similarities in the catalytic sites of the PDE superfamily.[3][4] Such off-target inhibition can lead to a variety of cellular effects depending on the specific PDE isoforms affected and their roles in the cell type you are studying. For example, inhibition of other PDEs can alter cyclic guanosine (B1672433) monophosphate (cGMP) levels or affect different cAMP signaling compartments, leading to unforeseen phenotypic changes.
Q3: What are some potential off-target PDE isoforms that could be inhibited by high concentrations of this compound, and what are the potential consequences?
A3: While specific data for this compound is limited, based on the pharmacology of other PDE inhibitors, we can hypothesize potential off-target interactions. High concentrations of a PDE3 inhibitor might affect:
-
PDE1: A dual-substrate PDE that is calcium/calmodulin-dependent. Its inhibition could lead to simultaneous elevation of cAMP and cGMP, impacting signaling in the central nervous system and cardiovascular system.[4]
-
PDE4: A cAMP-specific PDE primarily involved in inflammation and immune responses. Off-target inhibition could lead to anti-inflammatory effects or side effects like nausea.
-
PDE5/PDE6: cGMP-specific PDEs. While structurally distinct, cross-inhibition has been observed with some inhibitors. Inhibition of PDE6 in the retina by PDE5 inhibitors is known to cause visual disturbances.[5]
-
PDE10: A dual-substrate PDE found in the brain. Its inhibition can affect striatal signaling pathways.
These off-target effects can lead to complex pharmacological profiles and unexpected experimental outcomes.
Q4: How can we experimentally determine if the observed effects of high this compound concentrations are due to off-target interactions?
A4: A multi-step approach is recommended to investigate potential off-target effects:
-
In Vitro PDE Selectivity Profiling: Test the inhibitory activity of this compound against a panel of purified human PDE enzymes. This will provide quantitative data (IC50 values) on its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its on-target (PDE3) and potential off-targets in a cellular context. A thermal shift indicates target engagement.[6][7][8][9][10]
-
Target Validation using CRISPR-Cas9: The most definitive way to confirm that a cellular phenotype is due to a specific target is to knock out that target gene. If the phenotype persists in cells lacking PDE3, it strongly suggests an off-target mechanism.[11][12][13][14]
-
Kinome and Broad Target Profiling: To explore completely unexpected off-targets, you can screen this compound against a broad panel of kinases or other protein families.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our PDE3 activity assay.
-
Possible Cause 1: Sub-optimal Substrate Concentration.
-
Troubleshooting Step: The IC50 value of a competitive inhibitor is dependent on the substrate concentration relative to the Michaelis constant (Km). Ensure you are using a substrate (cAMP) concentration at or below the Km for PDE3. This increases the assay's sensitivity to competitive inhibitors. Perform a substrate titration to determine the Km for your specific enzyme lot and assay conditions.[20][21][22][23]
-
-
Possible Cause 2: Enzyme Instability.
-
Troubleshooting Step: PDE enzymes can lose activity with improper storage or handling. Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles. Always include a positive control inhibitor with a known IC50 to validate the assay performance in each run.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: If using a fluorescence-based assay, high concentrations of this compound might be causing autofluorescence or quenching.[24][25][26][27][28] Run a control plate with the compound in assay buffer without the enzyme to measure its intrinsic fluorescence. If interference is observed, consider switching to an alternative detection method, such as a luminescence-based or radiometric assay.
-
Issue 2: We observe a cellular effect with this compound, but CRISPR-Cas9 knockout of PDE3A does not abolish the phenotype.
-
Possible Cause 1: Functional Redundancy.
-
Troubleshooting Step: The target cell line may express other PDE3 isoforms (e.g., PDE3B) that compensate for the loss of PDE3A. Verify the expression of all PDE3 family members in your cell line using qPCR or western blotting. If other isoforms are present, a double knockout may be necessary.
-
-
Possible Cause 2: Confirmed Off-Target Effect.
-
Troubleshooting Step: This result is strong evidence for an off-target effect. The next logical step is to identify the responsible off-target protein. A proteome-wide Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are thermally stabilized by this compound, indicating direct binding.[8] Alternatively, based on the nature of the phenotype, you can make an educated guess and perform knockouts of candidate off-targets (e.g., other PDE isoforms).
-
-
Possible Cause 3: Incomplete Knockout.
-
Troubleshooting Step: It is crucial to validate the CRISPR-Cas9 knockout at both the genomic and protein levels. Sequence the target locus to confirm the presence of frame-shifting indels. More importantly, perform a western blot to confirm the complete absence of the target protein.[11][12][13][14]
-
Data Presentation
Table 1: Hypothetical Phosphodiesterase Selectivity Profile of this compound
This table presents hypothetical IC50 values to illustrate how selectivity data for this compound might look. At higher concentrations, the compound's inhibitory activity may extend to other PDE families.
| PDE Isoform | Substrate | This compound IC50 (nM) | Fold Selectivity vs. PDE3A |
| PDE3A | cAMP | 50 | 1 |
| PDE1B | cGMP | 5,000 | 100 |
| PDE4D | cAMP | 12,500 | 250 |
| PDE5A | cGMP | > 50,000 | > 1,000 |
| PDE10A | cAMP | 7,500 | 150 |
Note: These are illustrative values. Actual experimental results may vary.
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
This table illustrates a hypothetical outcome of a CETSA experiment, showing the change in the apparent melting temperature (Tagg) of target proteins in the presence of 10 µM this compound. A significant positive shift indicates target engagement.
| Target Protein | Vehicle Tagg (°C) | This compound (10 µM) Tagg (°C) | Thermal Shift (ΔTagg) (°C) | Interpretation |
| PDE3A | 52.5 | 57.8 | +5.3 | Target Engagement |
| PDE1B | 55.1 | 56.2 | +1.1 | Possible weak engagement |
| PDE4D | 58.3 | 58.5 | +0.2 | No significant engagement |
| GAPDH | 62.0 | 62.1 | +0.1 | No engagement (Negative Control) |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Selectivity Profiling Assay (Fluorescence Polarization)
This protocol outlines a general method for determining the IC50 of this compound against a panel of purified PDE enzymes using a competitive fluorescence polarization (FP) assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) and the respective purified PDE enzyme in assay buffer. The enzyme concentration should be chosen to yield approximately 20-50% substrate hydrolysis in the linear range of the reaction.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the this compound dilutions.
-
Add the PDE enzyme solution to all wells except for the "no enzyme" controls.
-
Initiate the reaction by adding the fluorescent substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a broad-spectrum PDE inhibitor (e.g., IBMX).
-
Add a binding reagent that specifically binds to the product of the reaction (e.g., an antibody that binds to FAM-AMP).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to assess the binding of this compound to a target protein (e.g., PDE3A) in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or a high concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for the target protein (e.g., anti-PDE3A).
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
For each treatment group (vehicle and this compound), plot the normalized band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tagg).
-
The difference in Tagg between the vehicle- and this compound-treated samples (ΔTagg) indicates the degree of thermal stabilization upon compound binding.
-
Visualizations
Caption: On- and potential off-target effects of high this compound concentrations.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for determining on- vs. off-target effects.
References
- 1. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. cyagen.com [cyagen.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 25. researchgate.net [researchgate.net]
- 26. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 27. benchchem.com [benchchem.com]
- 28. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting EMD 57439 Phosphodiesterase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for phosphodiesterase (PDE) assays involving the selective PDE-III inhibitor, EMD 57439.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of phosphodiesterase type III (PDE-III).[1] Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE-III, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP can modulate a variety of downstream signaling pathways.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cardiovascular research. Studies have investigated its effects on cardiac myocytes, where it has been shown to influence contractile properties.[2] It is often used as a tool to dissect the roles of PDE-III in cardiac function and signaling.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous buffers. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution can be made by dissolving this compound in DMSO to a concentration of 10-20 mg/mL. Ensure the compound is completely dissolved; gentle warming or vortexing can help.
Q4: How do I prepare working solutions of this compound in aqueous assay buffers?
For your experiment, dilute the DMSO stock solution into your pre-warmed aqueous buffer (e.g., PBS or Tris-based buffers) to the desired final concentration. It is crucial to add the stock solution dropwise while vortexing the buffer to ensure rapid dispersion and minimize precipitation. It is not recommended to store the aqueous solution for more than one day.
Troubleshooting Common Assay Problems
This section addresses specific issues that may arise during phosphodiesterase assays using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | Compound Autofluorescence/Autoluminescence: this compound may possess intrinsic fluorescent or luminescent properties at the assay wavelengths. | - Measure Compound Interference: Run a control plate with buffer and this compound at assay concentrations to quantify its contribution to the signal. - "Pre-read" Protocol: Read the plate after adding this compound but before adding the detection reagents. Subtract this background from the final reading. - Switch Fluorophore: If using a fluorescent assay, consider a red-shifted fluorophore to minimize interference. |
| Light Scattering: At high concentrations, this compound may precipitate, causing light scattering that is detected as signal. | - Visual Inspection: Check for any visible precipitate in the assay wells. - Solubility Test: Determine the solubility limit of this compound in your assay buffer. - Reduce Concentration: Lower the concentration of this compound if it is near its solubility limit. | |
| Contaminated Reagents: Buffers or other assay components may be contaminated. | - Prepare Fresh Reagents: Use freshly prepared, high-purity reagents. | |
| Low or No Signal | Inactive Enzyme: The phosphodiesterase enzyme may have lost activity due to improper storage or handling. | - Use Fresh Enzyme: Prepare a fresh aliquot of the enzyme. - Activity Check: Verify enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect Reagent Concentration: Substrate (cAMP/cGMP) or other reagent concentrations may be suboptimal. | - Verify Concentrations: Double-check the concentrations of all stock solutions. - Optimize Substrate Concentration: Ensure the substrate concentration is appropriate for your enzyme and assay format (typically around the Km value). | |
| Short Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period. | |
| Inconsistent IC50 Values | Compound Precipitation: Precipitation of this compound from the stock or working solutions can lead to variable effective concentrations. | - Use Fresh DMSO: DMSO is hygroscopic; absorbed water can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare stock solutions. - Proper Dilution Technique: Follow the recommended procedure for diluting the DMSO stock into aqueous buffer. - Single-Use Aliquots: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. |
| DMSO Effects: High concentrations of DMSO can perturb enzyme conformation and affect activity. | - Maintain Consistent DMSO Concentration: Ensure the final DMSO concentration is the same across all wells, including controls. - Limit DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally ≤1%). | |
| False Positives/Negatives | Compound Interference: this compound may directly interfere with the detection system (e.g., quenching of fluorescence, inhibition of luciferase). | - Run Counter-Screens: Test the effect of this compound on the detection components in the absence of the PDE enzyme. For luminescence assays, perform a counter-screen with purified luciferase. |
| Compound Aggregation: this compound may form aggregates that can sequester the enzyme or substrate. | - Include Detergent: Test the effect of adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. |
Experimental Protocols
General Biochemical Phosphodiesterase Assay Protocol
This protocol provides a general workflow for a biochemical PDE assay using a fluorescent or luminescent readout.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with MgCl₂).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells.
-
Prepare a solution of the phosphodiesterase enzyme in assay buffer.
-
Prepare a solution of the cyclic nucleotide substrate (cAMP for PDE-III) in assay buffer.
-
Prepare detection reagents as per the manufacturer's instructions (e.g., for PDE-Glo™ or a fluorescence polarization assay).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a microplate.
-
Add the phosphodiesterase enzyme solution to the wells.
-
Incubate for a pre-determined time at room temperature or 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the cyclic nucleotide substrate solution.
-
Incubate for the desired reaction time.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagents.
-
Incubate as required by the detection kit.
-
Read the plate on a suitable microplate reader (luminometer or fluorometer).
-
-
Controls:
-
Negative Control (No Enzyme): Wells containing all components except the PDE enzyme. This helps to determine the background signal.
-
Positive Control (No Inhibitor): Wells containing all components, including the enzyme and vehicle, but no this compound. This represents 100% enzyme activity.
-
Known Inhibitor Control: Use a well-characterized PDE-III inhibitor (e.g., Cilostamide or Milrinone) as a positive control for inhibition.
-
Data Analysis
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PDE-III signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a phosphodiesterase assay.
References
interpreting unexpected results with EMD 57439
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 57439.
Frequently Asked Questions (FAQs)
Q1: I am using the racemic mixture EMD 53998 and observing inconsistent results. What could be the cause?
A1: The racemic mixture EMD 53998 is composed of two enantiomers with distinct pharmacological activities: EMD 57033 ((+)-enantiomer) and this compound ((-)-enantiomer). EMD 57033 is a calcium sensitizer, while this compound is a phosphodiesterase III (PDE III) inhibitor.[1][2] Depending on your experimental setup and the specific cell types used, the balance between these two opposing effects can lead to variability in your results. For greater consistency, it is recommended to use the individual enantiomers.
Q2: I administered this compound to my cardiomyocyte preparation, but I do not see a positive inotropic effect. Is this expected?
A2: Yes, this is an expected result. Unlike its enantiomer, EMD 57033, which is a calcium sensitizer, this compound does not elicit a positive inotropic effect on its own.[3][4] Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE III).
Q3: My results show that this compound increases the intracellular calcium transient. Is this a known off-target effect?
A3: This is a known aspect of this compound's mechanism of action and not an off-target effect. As a PDE III inhibitor, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can increase the amplitude of the intracellular Ca2+ transient.[2] This is in contrast to its enantiomer, EMD 57033, which does not increase the Ca2+ transient.[2]
Q4: I am co-administering this compound with its enantiomer, EMD 57033. What interactions should I expect?
A4: this compound has been shown to antagonize the Ca2+-sensitizing effect of EMD 57033 on diastolic function, but not on systolic function in rabbit ventricular cardiomyocytes.[3][4] This can lead to a less pronounced decrease in the diastolic cell length when using the racemate (EMD 53998) compared to using EMD 57033 alone.[3][4]
Troubleshooting Guides
Problem: Unexpected Decrease in Contractile Force
| Possible Cause | Suggested Solution |
| Antagonism of endogenous or co-administered calcium sensitizers. | If your experimental model has high basal calcium sensitivity or if you are co-administering a calcium sensitizing agent, the effects of this compound as a PDE III inhibitor might be masked or antagonized. Consider running experiments with this compound alone to establish its baseline effect in your system. |
| Use of skinned fibers. | This compound's mechanism relies on the intracellular cAMP signaling pathway, which is not active in skinned fiber preparations. In such preparations, this compound is not expected to have an effect on force production.[1] |
Problem: High Variability Between Experiments
| Possible Cause | Suggested Solution |
| Use of racemic mixture (EMD 53998). | The opposing effects of the two enantiomers can lead to high variability. Use the individual enantiomers (EMD 57033 and this compound) to obtain more consistent and interpretable results. |
| Cell type and species differences. | The expression and activity of PDE III can vary between different cell types and species, leading to different responses to this compound. Ensure you are using a consistent and well-characterized experimental model. |
| Compound stability. | EMD 57033 and this compound are sensitive to UV light and can undergo photolysis, which alters their activity.[1] Protect your compounds from light during storage and experiments. |
Experimental Protocols
Cardiomyocyte Calcium and Contractility Assay
-
Cell Preparation: Isolate ventricular cardiomyocytes from the species of interest (e.g., rabbit, guinea pig) using enzymatic dissociation.[2][3]
-
Loading with Calcium Indicator: Load the isolated cardiomyocytes with a fluorescent calcium indicator such as Indo-1/AM.[2][3]
-
Experimental Setup: Place the loaded cells in a chamber on the stage of an inverted microscope equipped for simultaneous measurement of cell shortening (e.g., via video edge detection) and intracellular calcium (e.g., via fluorescence photometry).
-
Data Acquisition: Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz). Record baseline cell shortening and calcium transients.
-
Compound Application: Perfuse the chamber with a solution containing the desired concentration of this compound.
-
Data Analysis: After a steady-state effect is reached, record the changes in systolic and diastolic cell length, as well as the amplitude and kinetics of the calcium transient. Compare the relationship between the calcium transient and cell shortening before and after drug application.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for assessing this compound effects on cardiomyocytes.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
how to control for the effects of the enantiomer EMD 57033
Welcome to the technical support center for EMD 57033. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of EMD 57033 and how to control for the effects of its enantiomer, EMD 57439.
Frequently Asked Questions (FAQs)
Q1: What is EMD 57033 and what is its primary mechanism of action?
EMD 57033 is the (+)-enantiomer of the racemic compound EMD 53998. It is a Ca2+ sensitizer (B1316253) that enhances the sensitivity of cardiac myofilaments to calcium.[1] Its primary mechanism of action is binding to cardiac troponin C (cTnC), which modulates the interaction between cTnC and other thin filament proteins, leading to an increase in the apparent Ca2+ sensitivity of the contractile system.[2]
Q2: What is the enantiomer of EMD 57033 and how do its effects differ?
The (-)-enantiomer of EMD 57033 is this compound. Unlike EMD 57033, this compound primarily acts as a phosphodiesterase III (PDE III) inhibitor.[1][3] This means it can increase intracellular cyclic AMP (cAMP) levels, leading to different physiological effects compared to the Ca2+ sensitization produced by EMD 57033.
Q3: Why is it critical to control for the effects of the enantiomer this compound in my experiments?
Q4: How can I be sure of the enantiomeric purity of my EMD 57033 sample?
It is crucial to obtain EMD 57033 from a reputable supplier who provides a certificate of analysis with enantiomeric purity data. If you have any doubts or if you are using a sample that has been stored for a long time, it is advisable to have the enantiomeric purity assessed by an analytical chemistry laboratory. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are suitable for separating and quantifying enantiomers.
Troubleshooting Guides
Issue: Unexpected or inconsistent effects on cardiac muscle contractility.
-
Possible Cause 1: Contamination with the enantiomer this compound.
-
Troubleshooting Step 1: Verify Enantiomeric Purity. As a first step, ensure the purity of your EMD 57033 sample. If you are using the racemic mixture (EMD 53998), be aware that you are observing the combined effects of Ca2+ sensitization and PDE III inhibition. For studying Ca2+ sensitization in isolation, use highly pure (+)-EMD 57033.
-
Troubleshooting Step 2: Control for PDE III Inhibition. If you suspect contamination or want to confirm that your observed effects are independent of PDE III inhibition, you can include a known PDE III inhibitor (e.g., milrinone (B1677136) or cilostamide) as a positive control in a separate experiment. This will help you to differentiate the effects of PDE III inhibition from Ca2+ sensitization.
-
-
Possible Cause 2: Experimental conditions affecting drug potency.
-
Troubleshooting Step 1: Check Solvent and Solubility. EMD 57033 is a lipophilic compound with low aqueous solubility.[4] Ensure that you are using an appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your experimental buffer is low and consistent across all experiments, as the solvent itself can have effects.
-
Troubleshooting Step 2: Verify Drug Concentration. Re-verify your calculations for the dilution of your stock solution to ensure you are using the intended final concentration in your assay.
-
Issue: Difficulty in interpreting changes in myofilament Ca2+ sensitivity.
-
Possible Cause 1: Suboptimal experimental preparation.
-
Troubleshooting Step 1: Skinned Fiber Preparation Quality. For skinned fiber experiments, ensure that the de-membranation process is complete without damaging the myofilament structure. The force-pCa relationship should be steep and reproducible. A shallow curve may indicate damaged fibers.
-
Troubleshooting Step 2: Appropriate pCa Range. Ensure that you are testing a wide enough range of Ca2+ concentrations (pCa values) to accurately determine the pCa50 (the pCa at which 50% of maximal force is produced).
-
-
Possible Cause 2: Confounding effects of the enantiomer.
-
Troubleshooting Step 1: Compare with Racemic Mixture. If you have access to the racemic mixture (EMD 53998), comparing its effects to those of pure EMD 57033 can help to illustrate the contribution of the PDE III inhibitory component. This compound has been shown to antagonize the effects of EMD 57033 on diastolic function.
-
Data Presentation
Table 1: Differential Effects of EMD 57033 and its Enantiomer/Racemate
| Feature | (+)-EMD 57033 | (-)-EMD 57439 | Racemate (EMD 53998) |
| Primary Mechanism | Ca2+ Sensitizer[1] | PDE III Inhibitor[1][3] | Mixed Ca2+ Sensitizer & PDE III Inhibitor |
| Target Protein | Cardiac Troponin C (cTnC)[2] | Phosphodiesterase III | cTnC and PDE III |
| Effect on Myofilament Ca2+ Sensitivity | Increases[1] | Little to no direct effect | Increases |
| Effect on Intracellular cAMP | No direct effect | Increases | Increases |
| Effect on Cardiac Contractility | Increases | Increases (via cAMP) | Increases |
Table 2: Quantitative Data on EMD 57033 and Related Compounds
| Parameter | Compound | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) to cTnC | EMD 57033 | ~7-8 µM | Human (recombinant) | [2] |
| Effect on Maximal Ca2+-activated Force (Pmax) | 10 µM EMD 57033 | 137% of control | Rabbit psoas fibers with fast skeletal TnC | [1][5] |
| Effect on Maximal Ca2+-activated Force (Pmax) | 10 µM EMD 57033 | 228% of control | Rabbit psoas fibers with cardiac TnC | [1][5] |
| IC50 for PDE III | Cilostazol | 0.2 µM | - | [6] |
| IC50 for PDE III | Pimobendan | 0.32 µM | - | [6] |
Note: A specific IC50 value for this compound as a PDE III inhibitor is not consistently reported in the literature, but its primary activity is established as PDE III inhibition.
Experimental Protocols
Protocol 1: Assessing Myofilament Ca2+ Sensitivity in Skinned Cardiac Fibers
This protocol provides a general framework for measuring the effect of EMD 57033 on the force-Ca2+ relationship in chemically permeabilized (skinned) cardiac muscle fibers.
-
Preparation of Skinned Fibers:
-
Dissect small cardiac trabeculae or papillary muscles in a relaxing solution.
-
Permeabilize the cell membranes by incubating the fibers in a relaxing solution containing a detergent (e.g., 1% Triton X-100) for several hours at 4°C.
-
Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.
-
-
Experimental Setup:
-
Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.
-
Set the sarcomere length to a desired value (e.g., 2.2 µm).
-
-
Force-pCa Relationship Measurement:
-
Expose the fiber to a series of solutions with progressively increasing Ca2+ concentrations (decreasing pCa values, where pCa = -log[Ca2+]).
-
Record the steady-state isometric force at each pCa.
-
The solutions should contain ATP, Mg2+, and a Ca2+-EGTA buffer system to control the free Ca2+ concentration.
-
-
Application of EMD 57033:
-
After determining the baseline force-pCa relationship, incubate the fiber in a relaxing solution containing the desired concentration of EMD 57033 (e.g., 1-10 µM) for a sufficient period to allow for drug diffusion.
-
Repeat the force-pCa measurements in the presence of EMD 57033.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force obtained at saturating Ca2+ concentration (Pmax).
-
Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 and the Hill coefficient.
-
A leftward shift in the force-pCa curve and a decrease in the pCa50 value in the presence of EMD 57033 indicate an increase in myofilament Ca2+ sensitivity.
-
Protocol 2: In Vitro PDE III Inhibition Assay
This protocol can be used to test for potential PDE III inhibitory activity in your EMD 57033 sample, which would indicate contamination with this compound.
-
Reagents and Materials:
-
Purified recombinant human PDE3 enzyme.
-
Radiolabeled [3H]-cAMP or a fluorescent cAMP substrate.
-
Your EMD 57033 sample and a known PDE3 inhibitor (e.g., cilostamide) as a positive control.
-
Assay buffer, stop solution, and scintillation cocktail (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of your EMD 57033 sample and the positive control.
-
In a microplate, combine the PDE3 enzyme, the substrate, and the different concentrations of your test compound or control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a stop solution.
-
-
Detection:
-
For a radiolabeled assay, separate the product ([3H]-AMP) from the unreacted substrate and measure the radioactivity using a scintillation counter.
-
For a fluorescent assay, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each concentration of your sample relative to a vehicle control.
-
Plot the percent inhibition against the log of the concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Significant PDE3 inhibition from your EMD 57033 sample would indicate the presence of the this compound enantiomer.
-
Mandatory Visualizations
Caption: Experimental workflow for using EMD 57033 and controlling for its enantiomer.
Caption: Signaling pathways of EMD 57033 and its enantiomer this compound.
References
- 1. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cardiac troponin C with Ca(2+) sensitizer EMD 57033 and cardiac troponin I inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
minimizing experimental variability with EMD 57439
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with EMD 57439.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective phosphodiesterase III (PDE3) inhibitor.[1][2] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases intracellular cAMP levels, which can lead to various cellular effects, including relaxation of vascular smooth muscle.[1]
Q2: How does this compound differ from its enantiomer, EMD 57033?
This compound and EMD 57033 are enantiomers, meaning they are mirror images of each other. While structurally similar, they have distinct primary mechanisms of action. This compound is a PDE3 inhibitor, whereas EMD 57033 is a myofilament Ca2+ sensitizer, which increases the sensitivity of the contractile machinery to calcium, leading to increased cardiac contractility. It is crucial to use the correct and pure enantiomer to avoid confounding experimental results.
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, follow these guidelines for preparing and storing this compound:
-
Solubilization: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light?
Yes, studies have shown that this compound and its enantiomer are sensitive to UV light.[3] Photolysis can alter the compound's structure and reduce its activity.[3] Therefore, it is critical to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Experiments should also be conducted in low-light conditions whenever possible.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Compound Concentration | Ensure complete solubilization of this compound in DMSO before preparing aqueous dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
| Compound Degradation | Protect all solutions containing this compound from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Temperature Fluctuations | Ensure all experimental components (cells, buffers, plates) are equilibrated to the same temperature before starting the experiment. Use a temperature-controlled incubator or water bath. |
| Edge Effects in Plate-Based Assays | To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, either avoid using the outer wells or fill them with a buffer or water. |
Issue 2: Unexpected or Noisy Dose-Response Curves
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Solubilization | Visually inspect the stock solution for any precipitate. If necessary, gentle warming or sonication can aid in complete dissolution. |
| Compound Instability in Aqueous Buffer | Minimize the time this compound spends in aqueous solution before being added to the assay. Prepare working dilutions immediately before use. |
| Inappropriate Assay Endpoint | The incubation time may be too short to observe a significant effect. Optimize the incubation time by performing a time-course experiment. |
| Presence of Contaminating Enantiomer (EMD 57033) | If your results show unexpected increases in contractility or calcium transients, your this compound sample may be contaminated with EMD 57033. Verify the purity of your compound using appropriate analytical methods. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Poor Cell Permeability | While this compound is expected to be cell-permeable, this can vary between cell types. Increase the incubation time to allow for sufficient compound uptake. |
| Off-Target Effects | Use the lowest effective concentration of this compound as determined by your dose-response curve. Compare the observed phenotype with that of other known PDE3 inhibitors to confirm on-target effects. |
| Cell Health and Density | Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment. Perform cell viability assays in parallel. |
Experimental Protocols and Data
While specific, detailed protocols should be optimized for your experimental system, the following provides a general framework for a cardiomyocyte contraction assay.
General Protocol for Cardiomyocyte Contraction Assay:
-
Cell Plating: Plate cardiomyocytes at a predetermined optimal density on a suitable substrate and allow them to adhere and establish a rhythmic contraction pattern.
-
Compound Preparation: Prepare a fresh working solution of this compound in a pre-warmed physiological buffer. Include a vehicle control (buffer with the same final concentration of DMSO).
-
Baseline Recording: Record the baseline contractile parameters (e.g., contraction amplitude, velocity, and duration) for a stable period before adding the compound.
-
Compound Addition: Carefully add the this compound working solution or vehicle control to the cells.
-
Post-Treatment Recording: Record the contractile parameters at several time points after compound addition to assess the acute and sustained effects.
-
Data Analysis: Analyze the changes in contractile parameters relative to the baseline and vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
General Experimental Workflow for this compound
Caption: General workflow for experiments involving this compound.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EMD 57439 and Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of EMD 57439 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is known as a phosphodiesterase III (PDE III) inhibitor.[1][2][3] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This can affect various cellular processes, including contractility in cardiac cells.[2][3] It is the (-)-enantiomer of the racemate EMD 53998, with its counterpart, (+)-EMD 57033, acting as a Ca2+ sensitizer.[3][4]
Q2: Are there known cytotoxic effects of this compound on primary cells?
Direct studies detailing the specific cytotoxicity of this compound in various primary cell cultures are not extensively documented in the provided search results. However, like any compound, it has the potential to induce cytotoxicity at certain concentrations. Oral inotropic drugs, a class to which this compound is related, have been associated with potential direct toxic effects on myocytes.[5] It is crucial to experimentally determine the cytotoxic profile of this compound in your specific primary cell model.
Q3: What are common assays to measure the cytotoxicity of this compound?
Standard cytotoxicity assays are suitable for assessing the effects of this compound. These include:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1][6]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Caspase-3/7 Assay: To specifically measure apoptosis or programmed cell death.[7]
Q4: What should I consider when preparing this compound for cell culture experiments?
Proper dissolution and the final concentration of the solvent (e.g., DMSO) are critical. High concentrations of solvents like DMSO can be toxic to primary cells, typically, the final concentration should be kept below 0.5%.[1] Ensure that this compound is completely dissolved and evenly distributed in the culture medium to avoid precipitation and ensure consistent exposure to the cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay | - High cell density leading to a strong signal.[8]- High concentration of certain substances in the cell culture medium causing high absorbance.[8]- Contamination of reagents.[9] | - Optimize cell seeding density.- Test individual medium components for interference.- Use fresh, sterile reagents and aliquot them to minimize contamination risk.[9] |
| Inconsistent results between experiments | - Variation in primary cell health or passage number.[1]- Inconsistent compound concentration due to improper mixing or evaporation.- Fluctuations in incubator conditions (CO2, temperature, humidity).[9] | - Use cells with consistent passage numbers and ensure they are healthy before starting the experiment.- Mix the compound thoroughly in the medium before adding it to the cells. Use outer wells of plates for sterile PBS or medium to minimize evaporation (edge effects).[1]- Regularly verify and calibrate incubator conditions.[9] |
| Difficulty distinguishing between cytotoxicity and cytostatic effects | - Cell viability assays like MTT may not differentiate between cell death and inhibition of proliferation.[7] | - Use multiple assays. Combine a metabolic assay (e.g., MTT) with a direct measure of cell death, such as an LDH release assay or a caspase assay for apoptosis.[7] |
| Unexpected morphological changes in cells | - The compound may be inducing specific cellular stress responses or differentiation. | - Monitor for changes such as cell shrinkage, rounding, detachment, formation of apoptotic bodies, or vacuolization.[7]- Characterize your primary cells with specific markers before and after treatment.[7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Carefully remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan (B1609692) crystals to form.[1]
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol to treat the cells with this compound.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions provided with the LDH Cytotoxicity Assay Kit to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubate the plate for the time specified in the kit protocol, typically around 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions, which typically involves comparing the LDH release in treated wells to control wells with completely lysed cells (maximum LDH release) and untreated cells (spontaneous LDH release).
Data Presentation
Table 1: Example Data Table for this compound Cytotoxicity
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound mechanism of action via PDE3 inhibition.
Caption: Generalized apoptosis pathway as a potential cytotoxicity mechanism.
References
- 1. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Sugawara H, Endoh M. (-)-Enantiomer this compound antagonizes the Ca2+ sensitizing effect of (+)-enantiomer EMD 57033 on diastolic function but not on systolic function in rabbit ventricular cardiomyocytes. Jpn J Pharmacol. 1999 May; 80(1): 55-65. [sciepub.com]
- 6. Cytotoxicity of ethylene oxide/propylene oxide copolymers in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
addressing poor reproducibility in EMD 57439 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of poor reproducibility in experiments involving the phosphodiesterase III (PDE III) inhibitor, EMD 57439. The information is tailored for researchers, scientists, and drug development professionals working with this compound in the context of cardiac muscle contractility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (-)-enantiomer of the racemate EMD 53998. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE III, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP leads to a positive inotropic effect (increased contractility), though some studies have shown it can reduce force in intact trabeculae.[3] It is important to distinguish its action from its (+)-enantiomer, EMD 57033, which is a calcium sensitizer.[3]
Q2: What are the potential off-target effects of this compound?
A2: As a PDE III inhibitor, this compound is part of a class of drugs that can have effects on vascular smooth muscle, leading to vasodilation.[2] While PDE3A is the primary isoform in cardiac tissue, PDE3B is found in adipose tissue and can influence lipid metabolism.[1] Researchers should be aware of potential systemic effects if using in vivo models.
Q3: How does this compound differ from its enantiomer, EMD 57033?
A3: this compound and EMD 57033 are enantiomers with distinct mechanisms. This compound is a PDE III inhibitor, while EMD 57033 acts as a Ca2+ sensitizer, directly affecting the myofilaments to enhance their response to calcium.[3] In some experimental models, this compound has been shown to antagonize the effects of EMD 57033 on diastolic function.
Troubleshooting Guide
Poor reproducibility in experiments with this compound can arise from various factors, from reagent handling to cellular preparations and data acquisition. This guide provides a structured approach to identifying and resolving common issues.
Section 1: Reagent Preparation and Handling
Issue: Inconsistent drug effects or complete lack of response.
-
Question: Are you experiencing variable results between experiments even with the same stock concentration of this compound?
-
Possible Cause: Degradation or improper storage of this compound. The solubility and stability of the compound can be a critical factor.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Visual inspection for precipitates is crucial.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some related compounds are known to be light-sensitive.
-
Fresh Preparations: Prepare fresh dilutions from the stock for each experiment. Avoid using old working solutions.
-
Purity Check: If significant issues persist, consider verifying the purity of the compound using analytical methods like HPLC.
-
Section 2: Experimental Model - Isolated Cardiomyocytes
Issue: High variability in cardiomyocyte contractility at baseline or in response to this compound.
-
Question: Is there significant cell-to-cell or batch-to-batch variability in the contractile parameters of your isolated cardiomyocytes?
-
Possible Cause: Inconsistent health and quality of the isolated cardiomyocytes. The isolation procedure itself can be a major source of variability.
-
Troubleshooting Steps:
-
Isolation Protocol Consistency: Strictly adhere to a standardized cardiomyocyte isolation protocol.[4][5] Document any deviations, however minor.
-
Cell Viability Assessment: Before each experiment, assess cell viability using a method like Trypan Blue exclusion. Only use preparations with high viability (>80% rod-shaped cells).
-
Cell Morphology: Healthy, viable cardiomyocytes should have a clear, rod-shaped morphology with distinct sarcomere striations. Cells that are rounded or have blebs are indicative of poor health and should be excluded from analysis.
-
Acclimatization Period: Allow cardiomyocytes to acclimatize to the experimental chamber and buffer conditions for a consistent period before starting any recordings.
-
Section 3: Data Acquisition and Analysis
Issue: Inconsistent measurements of contractile parameters (e.g., shortening amplitude, velocity).
-
Question: Are your measurements of cardiomyocyte contraction inconsistent even within the same experimental run?
-
Possible Cause: Issues with the experimental setup, recording parameters, or data analysis workflow.
-
Troubleshooting Steps:
-
Stable Pacing: Ensure consistent electrical field stimulation with a stable pacing frequency (e.g., 1 Hz).[5] Irregular pacing will lead to beat-to-beat variability.
-
Focus and Contrast: Maintain optimal focus and contrast during video microscopy to ensure accurate edge detection for cell length measurements.
-
Consistent Analysis Parameters: Use the same software and analysis parameters for all experiments. This includes thresholds for peak detection and definitions of baseline.
-
Sufficient Sample Size: Analyze a sufficient number of cells per condition and per biological replicate to account for inherent biological variability.
-
Quantitative Data Summary
The following tables provide hypothetical examples of expected outcomes and common variations to aid in troubleshooting.
Table 1: this compound Dose-Response Troubleshooting
| Concentration | Expected % Increase in Contractile Amplitude | Common Issue | Potential Cause |
| 1 µM | 10-15% | No response | Inactive compound, poor cell health |
| 10 µM | 25-35% | High variability (5-50%) | Inconsistent cell viability, unstable pacing |
| 100 µM | 40-50% | Decreased amplitude | Cellular toxicity at high concentrations |
Table 2: Cardiomyocyte Quality Control Parameters
| Parameter | Acceptable Range | Unacceptable Range (and potential cause) |
| Cell Viability | > 80% rod-shaped | < 70% (over-digestion with enzymes) |
| Baseline Sarcomere Length | 1.8 - 2.0 µm | < 1.7 µm (hyper-contracted cells) |
| Time to Peak Contraction | 150 - 200 ms (B15284909) (at 1 Hz) | > 250 ms (poor cell health, low temperature) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound in a sterile environment. c. Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Isolated Cardiomyocyte Contractility Assay
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model using a standard enzymatic digestion protocol.[4][5] Resuspend viable, rod-shaped cells in a suitable buffer (e.g., Tyrode's solution) containing 1-2 mM Ca2+.
-
Experimental Setup: a. Plate cardiomyocytes in a laminin-coated chamber on an inverted microscope equipped for video imaging and electrical field stimulation.[5] b. Continuously perfuse the chamber with oxygenated buffer at a constant temperature (e.g., 37°C).
-
Data Acquisition: a. Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz). b. Record baseline contractility for a stable period (e.g., 2-3 minutes). c. Introduce this compound at the desired concentrations through the perfusion system. d. Record cellular contraction for several minutes at each concentration.
-
Data Analysis: a. Use a dedicated software (e.g., IonOptix, MyoPacer) to measure parameters such as cell shortening (% of resting length), velocity of shortening and relaxation, and time to peak contraction. b. Normalize the response to the baseline contractility for each cell.
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
Technical Support Center: EMD 57439 Electrophysiology Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EMD 57439 in electrophysiology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (-)-enantiomer of EMD 53998 and functions as a phosphodiesterase III (PDE3) inhibitor.[1][2][3] Its primary mechanism of action is to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by preventing its degradation by PDE3.[3][4] This increase in cAMP can lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels, leading to increased calcium influx.[4][5]
Q2: What is the difference between this compound and its enantiomer, EMD 57033?
This compound is a phosphodiesterase III inhibitor, while its (+)-enantiomer, EMD 57033, is known as a myofilament calcium sensitizer.[6][7] EMD 57033 directly enhances the sensitivity of the contractile proteins to calcium, leading to a positive inotropic effect without a significant increase in the calcium transient.[2][8] In contrast, this compound does not typically produce a positive inotropic effect on its own and can even antagonize the diastolic effects of EMD 57033.[1]
Q3: What is a typical concentration range for this compound in electrophysiology experiments?
Based on studies of its racemate (EMD 53998) and enantiomer (EMD 57033), a typical concentration range for in vitro electrophysiology and contractility studies is 0.5 µM to 10 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and cell type.
Q4: What solvent should I use to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and other similar compounds. However, it is crucial to use a final DMSO concentration that does not affect the electrophysiological properties of the cells under investigation. Studies have shown that DMSO concentrations above 0.3% can significantly alter membrane potential and ion channel function.[9] Therefore, it is recommended to keep the final DMSO concentration in your recording solution at or below 0.1%. Always include a vehicle control in your experiments to account for any potential solvent effects.
Troubleshooting Guide: Potential Artifacts in this compound Electrophysiology Studies
This guide addresses potential artifacts and unexpected results that may be encountered when using this compound in electrophysiology experiments.
| Observed Artifact/Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Gradual drift in baseline current or membrane potential after this compound application. | 1. Metabolic effects: Increased intracellular cAMP can alter cellular metabolism and ion pump activity over time. 2. Vehicle (DMSO) effect: The solvent used to dissolve this compound may have slow-onset effects on cell health or membrane properties.[9] 3. Electrode drift: Instability of the recording or reference electrodes. | 1. Allow for longer stabilization: After drug application, allow for a longer equilibration period before recording to see if the drift stabilizes. 2. Run vehicle controls: Perform control experiments with the same concentration of DMSO (or other solvent) to distinguish between drug and vehicle effects. 3. Check electrode stability: Ensure electrodes are properly chlorided and securely positioned. Monitor seal resistance and access resistance throughout the experiment. |
| Unexpected changes in action potential duration (APD) or shape. | Modulation of multiple ion channels: As a PDE3 inhibitor, this compound increases cAMP, which can modulate various ion channels through PKA-mediated phosphorylation, not just L-type calcium channels. This can include potassium and sodium channels, leading to complex effects on the action potential.[5] | 1. Isolate specific currents: Use specific ion channel blockers to dissect the contribution of different currents to the observed changes in APD. 2. Voltage-clamp analysis: Perform voltage-clamp experiments to directly measure the effect of this compound on individual ion channel currents (e.g., ICa,L, IK, INa). |
| Increased spontaneous activity or arrhythmias in cardiac myocytes. | Calcium overload: The increase in intracellular calcium resulting from PDE3 inhibition can lead to delayed afterdepolarizations (DADs) and triggered activity, especially at higher concentrations.[3] | 1. Lower the concentration: Perform a dose-response study to find a concentration that produces the desired effect without inducing arrhythmias. 2. Monitor intracellular calcium: If possible, use calcium imaging techniques to correlate changes in electrical activity with intracellular calcium levels. |
| High-frequency noise in recordings after drug application. | Compound precipitation: this compound may not be fully dissolved or could precipitate out of solution, leading to particulate matter that can affect the patch seal or electrode. Environmental noise: Introduction of noise from perfusion systems or other equipment. | 1. Ensure proper dissolution: Prepare fresh stock solutions and ensure the compound is fully dissolved before diluting to the final concentration. Filter the final solution. 2. Check for perfusion-induced noise: Turn the perfusion system on and off to see if it is the source of the noise. Ensure the perfusion line is properly grounded. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of L-type Calcium Current (ICa,L) in Ventricular Myocytes
This protocol is adapted from methodologies used in studies of cardiac electrophysiology and the effects of compounds modulating calcium channels.
1. Cell Preparation:
-
Isolate single ventricular myocytes from the desired animal model (e.g., rabbit, guinea pig) using enzymatic digestion.[1]
-
Allow cells to stabilize in a Tyrode's solution at room temperature.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and K+ currents, N-methyl-D-glucamine (NMDG) can be substituted for NaCl and CsCl for KCl, and specific blockers like tetrodotoxin (B1210768) (TTX) and 4-aminopyridine (B3432731) (4-AP) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Final Drug Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
3. Recording Procedure:
-
Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Form a giga-ohm seal with a myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV. To inactivate sodium channels, a holding potential of -40 mV can be used.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with the external solution containing this compound and record the currents again after a stable effect is reached.
-
For a vehicle control, perfuse with the external solution containing the same final concentration of DMSO.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing this compound Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMD-57033 Augments the Contractility in Porcine Myocardium by Promoting the Activation of Myosin in Thick Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating EMD 57439: A Comparative Guide to its PDE3 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
EMD 57439 is the (-)-enantiomer of the racemic compound EMD 53998. Its counterpart, the (+)-enantiomer EMD 57033, primarily acts as a calcium sensitizer (B1316253) with some residual PDE3 inhibitory activity.[1] this compound, however, is considered a pure PDE3 inhibitor, meaning its primary mechanism of action is the inhibition of this enzyme.[1]
Comparative Analysis of PDE3 Inhibitors
To provide a quantitative context for this compound's activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several other well-characterized PDE3 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the PDE3 enzyme by 50% and are a common measure of a drug's potency.
| Compound | IC50 (µM) | Source Organism/Tissue | Reference |
| Milrinone | 0.47 | Human Platelets | N/A |
| Amrinone | 3.2 | Human Platelets | N/A |
| Enoximone | 1.8 | Guinea Pig Heart | [2] |
| Cilostazol | 0.2 | Human Platelets | N/A |
Signaling Pathway of PDE3 Inhibition
The diagram below illustrates the canonical signaling pathway involving PDE3. Activation of G-protein coupled receptors (GPCRs) by agonists like adrenaline leads to the activation of adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular effects, such as increased cardiac contractility and smooth muscle relaxation. PDE3 is a crucial enzyme in this pathway as it hydrolyzes cAMP to AMP, thus terminating the signal. Inhibitors of PDE3, such as this compound, block this hydrolysis, leading to an accumulation of cAMP and an amplification of the downstream signaling cascade.
Figure 1: Simplified signaling pathway of PDE3 and its inhibition by this compound.
Experimental Validation of PDE3 Inhibition
The inhibitory activity of compounds like this compound on PDE3 can be determined using various in vitro assays. A common approach is the fluorescence polarization (FP) assay, which is a homogeneous, high-throughput method. The general workflow for such an experiment is outlined below.
Figure 2: General experimental workflow for a PDE3 inhibition assay using fluorescence polarization.
Detailed Experimental Protocols
Below are representative protocols for commonly used PDE3 inhibition assays.
Fluorescence Polarization (FP)-Based PDE Assay
This method measures the change in the rotation of a fluorescently labeled cAMP substrate upon enzymatic cleavage by PDE3.
Materials:
-
Purified recombinant human PDE3 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and known inhibitors (e.g., Milrinone)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in assay buffer.
-
Reaction Setup: To each well of the microplate, add:
-
5 µL of diluted compound or vehicle control.
-
10 µL of PDE3 enzyme solution (concentration optimized for linear reaction kinetics).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the fluorescent cAMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FAM).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioisotope-Based PDE Assay
This traditional method measures the amount of radiolabeled AMP produced from the hydrolysis of radiolabeled cAMP.
Materials:
-
Purified or partially purified PDE3 enzyme
-
[³H]-cAMP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)
-
Test compound (this compound)
-
Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, [³H]-cAMP, and the test compound at various concentrations.
-
Enzyme Addition: Add the PDE3 enzyme to initiate the reaction.
-
Incubation: Incubate the mixture at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Nucleotidase Treatment: Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-AMP formed and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.
References
Comparative Analysis of EMD 57439 and Milrinone as PDE3 Inhibitors
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of EMD 57439 and milrinone (B1677136), two selective phosphodiesterase 3 (PDE3) inhibitors. While both compounds target the same enzyme to elicit positive inotropic and vasodilatory effects, nuances in their pharmacological profiles warrant a closer examination for researchers in cardiovascular drug discovery and development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the pertinent signaling pathways to facilitate an objective comparison.
Mechanism of Action: Inhibition of Phosphodiesterase 3
Both this compound and milrinone exert their primary pharmacological effects by inhibiting the PDE3 enzyme. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, these compounds lead to an accumulation of intracellular cAMP.
In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key proteins involved in excitation-contraction coupling. This results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle (positive inotropy).
In vascular smooth muscle cells, the increase in cAMP also activates PKA, which in turn phosphorylates and inactivates myosin light-chain kinase. This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
Quantitative Comparison of In Vitro Potency
A critical parameter for comparing PDE3 inhibitors is their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) | Reference |
| Milrinone | PDE3 | 0.42 - 1.3 | [1][2][3] |
| PDE3A | 0.45 | [4] | |
| PDE3B | 1.0 | [4] | |
| This compound | PDE3 | Data not consistently reported |
Comparative Effects on Cardiac Contractility
The positive inotropic effect is a key therapeutic outcome of PDE3 inhibition. Studies have quantified the effects of both milrinone and this compound on cardiac muscle preparations.
| Compound | Preparation | Effect on Contractility | Key Findings | Reference |
| Milrinone | Human Heart Failure Patients | Increased | Dose-dependent increase in cardiac index and stroke volume. | [7] |
| Patients after Cardiac Surgery | Increased | 36% increase in cardiac index at 1 hour. | [8] | |
| This compound | Isolated Rat Cardiac Tissues | Increased | Positive inotropic effect observed, though the ventricular response was approximately 10% that of calcium chloride. | [5] |
| Human Isolated Right Atrial Trabeculae | Increased | Maximal increase in force was 26% that of calcium chloride. | [5] | |
| Intact Twitching Rat Trabeculae | Decreased Force | Reduced force without affecting the twitch time course. | [9] |
The data for this compound presents a complex picture. While some studies report a positive inotropic effect, one study on intact rat trabeculae showed a reduction in force[9]. This discrepancy may be due to different experimental conditions, tissue preparations, or a more complex mechanism of action for this compound that is not solely dependent on PDE3 inhibition. It is important to note that this compound is the (-)-enantiomer of the racemic compound EMD 53998, and its counterpart, the (+)-enantiomer EMD 57033, is a known calcium sensitizer[5]. The interplay between these enantiomeric properties may contribute to the observed effects. In one study, this compound was shown to antagonize the Ca2+-sensitizing effect of EMD 57033 on diastolic function[10].
Hemodynamic and Vasodilatory Effects
The vasodilatory properties of PDE3 inhibitors contribute to their overall hemodynamic profile by reducing both preload and afterload on the heart.
| Compound | Effect on Vasculature | Hemodynamic Consequences | Reference |
| Milrinone | Direct Vasodilation | Decrease in systemic and pulmonary vascular resistance; reduction in blood pressure. | [7][8] |
| This compound | Vasodilation | Relaxation in rat thoracic aortic rings; decrease in blood pressure in anesthetized rats. | [5][11] |
Both compounds have demonstrated vasodilatory effects. Milrinone is well-characterized in clinical settings for its ability to reduce vascular resistance. This compound has also been shown to induce vasodilation in preclinical models, leading to a decrease in blood pressure[5][11].
Experimental Protocols
In Vitro PDE3 Inhibition Assay (Radiolabeled cAMP)
This protocol outlines a common method for determining the IC50 value of a compound for PDE3 inhibition.
References
- 1. Enantiomeric dissection of the effects of the inotropic agent, EMD 53998, in single cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Experimental Assessment of Cardiac Function | Thoracic Key [thoracickey.com]
- 3. benchchem.com [benchchem.com]
- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium sensitization as a positive inotropic mechanism in diseased rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo evidence of positive inotropism of EMD 57033 through calcium sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of Cardiac Inotropes: A Comparative Analysis of EMD 57439 and EMD 57033
A detailed examination of the differential effects of the enantiomeric pair, EMD 57439 and EMD 57033, on cardiac function reveals distinct mechanisms of action that hold significant implications for the development of novel cardiovascular therapies. While both compounds are positive inotropic agents, their opposing primary targets—phosphodiesterase III inhibition versus myofilament calcium sensitization—result in divergent physiological and energetic consequences on the heart.
EMD 57033 and this compound are the (+) and (-) enantiomers, respectively, of the racemic compound EMD 53998.[1] This stereoisomeric distinction is the basis for their profoundly different pharmacological profiles. EMD 57033 acts as a direct calcium sensitizer, enhancing the responsiveness of the cardiac contractile apparatus to existing intracellular calcium levels.[1][2][3][4][5] Conversely, this compound functions as a selective phosphodiesterase III (PDE III) inhibitor, leading to an accumulation of cyclic AMP (cAMP) and subsequent downstream effects.[1][2][3]
Comparative Overview of Inotropic Mechanisms
The primary distinction between these two compounds lies in their approach to increasing cardiac contractility. EMD 57033's calcium sensitizing action directly targets the myofilaments, specifically by binding to cardiac troponin C (cTnC).[3][4][5] This interaction increases the affinity of the troponin complex for calcium, leading to a more forceful contraction for a given calcium concentration.[3][4] This mechanism is notable for its potential to improve cardiac output without significantly increasing intracellular calcium transients, which can be energetically costly and arrhythmogenic.[3][6]
In contrast, this compound's inhibition of PDE III results in elevated intracellular cAMP levels.[3] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration and enhanced sarcoplasmic reticulum calcium uptake, leading to a stronger and briefer contraction.
Quantitative Analysis of In Vitro Efficacy
The distinct mechanisms of EMD 57033 and this compound are reflected in their quantitative effects on various parameters of cardiac function, as summarized in the tables below.
| Parameter | EMD 57033 | This compound | Reference |
| Primary Mechanism | Calcium Sensitizer | PDE III Inhibitor | [1][2][3] |
| Molecular Target | Cardiac Troponin C (cTnC) | Phosphodiesterase III | [3][4][5] |
Table 1: Primary Mechanisms and Molecular Targets
| Parameter | EMD 57033 | This compound | Reference |
| PDE III Inhibition (IC50) | 1.94 µM | 60 nM | [3] |
| Myofibrillar ATPase Activity (EC50) | 1.8 µM | >30 µM | [7] |
| Positive Inotropic Effect (PIE) | Present | Absent (in some models) | [8] |
| Effect on Diastolic Tension | Increase | Antagonizes EMD 57033's effect | [6][8] |
Table 2: Comparative Potency and Effects on Cardiac Parameters
Signaling Pathways and Logical Relationships
The divergent signaling cascades initiated by EMD 57033 and this compound are illustrated in the following diagrams.
Figure 1: Signaling Pathway of EMD 57033. This diagram illustrates the direct calcium sensitizing mechanism of EMD 57033.
Figure 2: Signaling Pathway of this compound. This diagram shows the PDE III inhibitory pathway of this compound.
Experimental Protocols
The characterization of EMD 57033 and this compound has relied on a variety of in vitro and in situ experimental models. Below are summaries of key methodologies.
Skinned Fiber Preparations
-
Objective: To directly assess the effects of the compounds on the contractile machinery, independent of cell membrane and intracellular signaling pathways.
-
Methodology: Cardiac muscle fibers are chemically "skinned" using detergents like Triton X-100 to remove the sarcolemma.[9] This allows for precise control of the intracellular environment, including the concentration of calcium. The force of contraction is then measured at various calcium concentrations (pCa) in the presence and absence of the test compounds. This allows for the determination of changes in calcium sensitivity (pCa50) and maximal force-generating capacity. Myosin-ATPase activity can also be measured in this preparation.[9]
Intact Trabeculae and Papillary Muscle Studies
-
Objective: To investigate the effects of the compounds in a more physiologically relevant, multicellular preparation that retains intact cell membranes and excitation-contraction coupling.
-
Methodology: Thin strips of cardiac muscle (trabeculae or papillary muscles) are isolated and mounted in an organ bath.[2] The muscle is electrically stimulated to contract, and parameters such as developed force, time to peak tension, and relaxation time are recorded. The effects of EMD 57033 and this compound are assessed by adding them to the bathing solution at various concentrations.
Isolated Cardiomyocyte Experiments
-
Objective: To study the effects of the compounds on the function of single cardiac cells.
-
Methodology: Cardiomyocytes are enzymatically isolated from ventricular tissue.[8] Cell shortening and intracellular calcium transients are simultaneously measured using techniques like video edge detection and fluorescent calcium indicators (e.g., indo-1/AM).[8] This allows for the direct correlation of contractile function with intracellular calcium dynamics.
Figure 3: Comparative Experimental Workflow. This diagram outlines the hierarchical approach to characterizing the differential effects of EMD 57033 and this compound.
Implications for Drug Development
The distinct profiles of EMD 57033 and this compound highlight the critical role of stereochemistry in pharmacology and offer different therapeutic strategies for heart failure. Calcium sensitizers like EMD 57033 are of particular interest as they may provide inotropic support with a lower energetic cost and reduced risk of arrhythmias compared to agents that increase intracellular calcium.[3] However, the potential for impaired relaxation (diastolic dysfunction) is a significant consideration.[3][6][8] The observation that this compound can antagonize the diastolic stiffening effect of EMD 57033 suggests that a carefully balanced combination of calcium sensitization and PDE III inhibition might offer a more favorable overall hemodynamic profile.[8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Effects of troponin C isoform on the action of the cardiotonic agent EMD 57033 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the Ca2+ sensitizers EMD 57033 and CGP 48506 on myocardial contractility and Ca2+ transients in human ventricular and atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Different effect of the Ca(2+) sensitizers EMD 57033 and CGP 48506 on cross-bridge cycling in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD 57439 and Phosphodiesterase III: A Comparative Guide for Researchers
Comparative Analysis of PDE3 Inhibitor Potency
The inhibitory potency of various compounds against phosphodiesterase III is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several well-known PDE3 inhibitors, providing a basis for comparison with the qualitatively described activity of EMD 57439.
| Compound | IC50 for PDE3 | Notes |
| This compound | Not specified; described as a "weak phosphodiesterase (PDE) III inhibition"[1] | A selective PDE3 inhibitor.[2] |
| Cilostazol | 0.2 µM | A potent PDE3 inhibitor used for intermittent claudication. |
| Pimobendan | 0.32 µM | A selective PDE3 inhibitor with positive inotropic effects. |
| Milrinone | 2.1 µM | A PDE3 inhibitor used in the treatment of acute heart failure. |
| Amrinone | 1,000 µM | A non-selective PDE inhibitor. |
| Olprinone | 0.35 mM | Selective for human cardiac PDE3. |
| IBMX | 6.5 µM | A non-specific phosphodiesterase inhibitor. |
Experimental Protocols for Determining PDE3 Inhibition
The determination of a compound's IC50 value against PDE3 involves specific in vitro assays. These protocols are crucial for understanding the potency and selectivity of potential inhibitors.
Phosphodiesterase Activity Assay
A common method to assess PDE3 inhibition is a direct enzyme activity assay. This can be performed using various techniques, including fluorescence polarization (FP) or by measuring the levels of cyclic adenosine (B11128) monophosphate (cAMP).
Principle: PDE3 catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP). An inhibitor will reduce the rate of this reaction.
General Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and DTT).
-
Substrate: A solution of cAMP, which may be radiolabeled ([³H]-cAMP) or fluorescently labeled.
-
Enzyme: Purified recombinant human PDE3 enzyme.
-
Inhibitor: Serial dilutions of the test compound (e.g., this compound) and known inhibitors.
-
-
Assay Procedure:
-
The test compound, PDE3 enzyme, and assay buffer are combined in a microplate well.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, for instance, by adding a stop solution (e.g., SDS).
-
-
Detection and Data Analysis:
-
The amount of remaining cAMP or the amount of AMP produced is quantified. This can be achieved through various methods such as fluorescence polarization, scintillation counting (for radiolabeled substrates), or chromatography.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Below is a graphical representation of a typical experimental workflow for determining PDE3 inhibition.
Phosphodiesterase III Signaling Pathway
PDE3 is a critical enzyme in the cyclic nucleotide signaling pathway. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous physiological processes, including cardiac muscle contraction, smooth muscle relaxation, and platelet aggregation. By breaking down cAMP, PDE3 terminates its signaling effects.
Inhibition of PDE3, therefore, leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. For instance, in cardiac myocytes, this results in increased contractility (inotropic effect), while in vascular smooth muscle, it promotes relaxation (vasodilation).
The following diagram illustrates the central role of PDE3 in the cAMP signaling pathway.
References
Comparative Analysis of EMD 57439 Specificity for the PDE3 Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of EMD 57439 for the phosphodiesterase 3 (PDE3) family over other PDE families. This compound is recognized as a selective PDE3 inhibitor, a class of compounds that have significant therapeutic potential due to their combined inotropic and vasodilatory effects.[1][2] Understanding the selectivity profile of this compound is crucial for assessing its therapeutic window and potential off-target effects.
Quantitative Comparison of PDE3 Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 in µM) of established PDE3 inhibitors against various PDE families. This data serves as a reference to contextualize the expected selectivity of this compound. Lower IC50 values indicate higher potency.
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Milrinone | >100 | >100 | 0.4 - 1.8 | >100 | >100 |
| Cilostazol | >100 | >100 | 0.05 - 0.2 | >100 | >100 |
| Amrinone | >100 | >100 | 9.86 | >100 | >100 |
| Enoximone | >100 | >100 | 1.2 | >100 | >100 |
Note: Data is compiled from various sources and assay conditions may vary. The IC50 values for Milrinone, Amrinone, and Enoximone were compared in a study on their effects on cardiac contractility.[4][5]
Experimental Protocols for Determining PDE Inhibitor Specificity
The determination of a compound's selectivity across different PDE families is typically achieved through in vitro enzymatic assays. A representative protocol is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified human recombinant phosphodiesterase enzymes (PDE1-11).
Materials:
-
Purified, recombinant human PDE enzymes (PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
96-well microplates
Procedure:
-
Enzyme and Compound Preparation: Serially dilute the test compound in the assay buffer to create a range of concentrations. Prepare solutions of each PDE isoform at a concentration that results in approximately 30-50% substrate hydrolysis during the reaction time.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, the diluted test compound (or vehicle control), and the respective PDE enzyme. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP, depending on the PDE family being tested).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme activity.
-
Reaction Termination: Stop the reaction by adding a terminating agent, such as boiling the plate or adding a strong acid.
-
Product Separation: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine (B11128) or guanosine. This step is followed by the addition of an anion-exchange resin slurry which binds the unhydrolyzed charged substrate.
-
Quantification: Centrifuge the plates to pellet the resin. Transfer an aliquot of the supernatant, containing the radiolabeled nucleoside product, to a scintillation vial with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
dot
Caption: Workflow for determining PDE inhibitor IC50 values.
Signaling Pathway of PDE3 Inhibition
This compound exerts its effects by inhibiting the PDE3 enzyme, which is a crucial component of the cyclic adenosine monophosphate (cAMP) signaling pathway in cardiac myocytes.[1] Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in increased cardiac contractility and vasodilation.
dot
Caption: PDE3 signaling pathway in cardiac myocytes.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Cardiotonic Agent EMD 57439 and its Racemate EMD 53998
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and physiological effects of the enantiomer EMD 57439 and its racemic mixture, EMD 53998. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
The racemic compound EMD 53998 is a novel cardiotonic agent with a dual mechanism of action: it acts as both a Ca2+ sensitizer (B1316253) and a phosphodiesterase III (PDE III) inhibitor[1][2][3]. This dual activity is attributed to its constituent enantiomers, which possess distinct pharmacological profiles. The (+)-enantiomer, EMD 57033, is a potent Ca2+ sensitizer, while the (-)-enantiomer, this compound, is a selective PDE III inhibitor[4]. This guide will delve into a comparative analysis of the racemic mixture and its levorotatory enantiomer, highlighting the differences in their mechanisms of action and physiological effects.
Chemical Structures
The chemical structures of this compound, its dextrorotatory enantiomer EMD 57033, and the racemic mixture EMD 53998 are presented below. All three compounds share the same molecular formula and weight.
| Compound | Chemical Structure |
| This compound ((-)-enantiomer) | ![]() |
| EMD 57033 ((+)-enantiomer) | ![]() |
| EMD 53998 (racemate) | ![]() |
Comparative Pharmacological Data
The distinct pharmacological activities of this compound and its racemate are summarized in the following tables, presenting quantitative data from various in vitro studies.
In Vitro Pharmacological Profile
| Parameter | This compound | EMD 53998 (Racemate) | EMD 57033 ((+)-enantiomer) | Reference |
| Primary Mechanism of Action | PDE III Inhibition | PDE III Inhibition & Ca2+ Sensitization | Ca2+ Sensitization | [1][2][4][5] |
| PDE III Inhibition (IC50) | Potent (Specific value not consistently reported) | Moderate (Specific value not consistently reported) | Weak/Negligible | [4] |
| Ca2+ Sensitization (EC50 for force) | No significant effect | ~2 µM | 4.7 +/- 1.0 µM | [2][6] |
| Effect on Myofilament Ca2+ Sensitivity | None | Increases | Increases | [3][7][8] |
Effects on Cardiac Muscle Contraction and Calcium Transients
| Parameter | This compound | EMD 53998 (Racemate) | EMD 57033 ((+)-enantiomer) | Reference |
| Force of Contraction | No positive inotropic effect | Increases | Increases | [9] |
| Intracellular Ca2+ Transients | No significant change in amplitude | Modest increase in amplitude | Decreases amplitude, prolongs decline | [9][10] |
| Diastolic Function | - | Less pronounced decrease in diastolic cell length | More pronounced decrease in diastolic cell length | [9] |
Signaling Pathways
The differential effects of this compound and its racemate stem from their interaction with distinct cellular signaling pathways. This compound primarily acts on the cAMP signaling pathway, while the racemate, through its (+)-enantiomer component, directly modulates the contractile machinery at the myofilament level.
This compound: PDE III Inhibition Pathway
This compound, as a selective PDE III inhibitor, prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of cAMP within the cardiomyocyte, activating downstream effectors such as Protein Kinase A (PKA). PKA then phosphorylates various proteins involved in excitation-contraction coupling, leading to an increased influx of Ca2+ and enhanced contractility.
Caption: Signaling pathway of this compound via PDE III inhibition.
EMD 53998 (Racemate): Dual Mechanism of Action
EMD 53998 exhibits a more complex mechanism of action, combining the PDE III inhibitory effects of this compound with the Ca2+ sensitizing properties of EMD 57033. The Ca2+ sensitization occurs through the direct binding of EMD 57033 to cardiac troponin C (cTnC), enhancing its affinity for calcium and leading to a more forceful contraction for a given intracellular calcium concentration.
Caption: Dual mechanism of action of the racemate EMD 53998.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its racemate.
Measurement of Intracellular Ca2+ Concentration in Cardiomyocytes using Fura-2
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated cardiomyocytes using the fluorescent indicator Fura-2 AM[11][12].
1. Cardiomyocyte Isolation:
-
Hearts are excised from anesthetized animals (e.g., rats, rabbits) and retrogradely perfused on a Langendorff apparatus with a Ca2+-free buffer containing collagenase to digest the extracellular matrix.
-
The ventricles are then minced and gently agitated to release individual cardiomyocytes.
-
The isolated cells are filtered and resuspended in a buffer containing a low concentration of Ca2+.
2. Fura-2 AM Loading:
-
Isolated cardiomyocytes are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological salt solution. Fura-2 AM is a membrane-permeant form of the dye.
-
Incubation is typically carried out at room temperature for a specified period (e.g., 20-30 minutes) to allow for de-esterification of the dye by intracellular esterases, trapping the Ca2+-sensitive Fura-2 in the cytosol.
3. Fluorescence Measurement:
-
The Fura-2-loaded cardiomyocytes are placed on the stage of an inverted microscope equipped for epifluorescence.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular Ca2+ concentration.
4. Data Analysis:
-
The F340/F380 ratio is calibrated to absolute [Ca2+]i values using in vitro calibration curves or by determining the maximum and minimum fluorescence ratios in the presence of ionomycin (B1663694) (a Ca2+ ionophore) and a Ca2+ chelator (e.g., EGTA), respectively.
-
The effects of this compound and its racemate on baseline [Ca2+]i, the amplitude of the Ca2+ transient during electrical stimulation, and the decay kinetics of the transient are analyzed.
Measurement of Force of Contraction in Isolated Cardiac Muscle Preparations
This protocol outlines the procedure for measuring the isometric force of contraction in isolated cardiac muscle preparations, such as papillary muscles or trabeculae[13][14][15][16].
1. Muscle Preparation:
-
The heart is rapidly excised and placed in a dissecting dish containing oxygenated physiological salt solution.
-
A thin, unbranched papillary muscle or trabecula is carefully dissected from the right ventricle.
-
Small loops of silk suture are tied to each end of the muscle preparation.
2. Mounting and Superfusion:
-
The muscle is mounted vertically in a temperature-controlled organ bath between a fixed hook and a force transducer.
-
The preparation is superfused with an oxygenated physiological salt solution at a constant temperature (e.g., 37°C).
-
The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.
3. Experimental Procedure:
-
The muscle is stretched to the length at which it develops maximum isometric force (Lmax).
-
After a stabilization period, baseline contractile parameters are recorded, including peak developed force, time to peak force, and time to 50% relaxation.
-
The muscle is then exposed to increasing concentrations of this compound or its racemate, and the effects on the contractile parameters are recorded.
4. Data Analysis:
-
The force of contraction is normalized to the cross-sectional area of the muscle preparation.
-
Concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compounds.
Skinned Fiber Preparation and Ca2+ Sensitivity Measurement
This protocol describes the preparation of chemically skinned (permeabilized) cardiac muscle fibers and the assessment of myofilament Ca2+ sensitivity[7][17][18].
1. Fiber Preparation and Skinning:
-
Small bundles of cardiac muscle fibers are dissected and chemically skinned by incubation in a relaxing solution containing a detergent (e.g., Triton X-100). This procedure removes the sarcolemma, rendering the myofilaments directly accessible to the bathing solution.
2. Experimental Setup:
-
A single skinned fiber is mounted between a force transducer and a length controller.
-
The fiber is bathed in a series of solutions with precisely controlled free Ca2+ concentrations, buffered with EGTA.
3. Force-pCa Relationship:
-
The isometric force generated by the fiber is measured at various Ca2+ concentrations (expressed as pCa, the negative logarithm of the free Ca2+ concentration).
-
The experiment is repeated in the presence of EMD 57033 or the racemate EMD 53998 to assess their effects on the force-pCa relationship.
4. Data Analysis:
-
The force data are normalized to the maximum Ca2+-activated force.
-
The normalized force is plotted against pCa, and the data are fitted to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is generated) and the Hill coefficient (a measure of cooperativity).
-
A leftward shift in the force-pCa relationship (an increase in pCa50) indicates an increase in myofilament Ca2+ sensitivity.
Conclusion
The comparative analysis of this compound and its racemate, EMD 53998, reveals a clear structure-activity relationship where the stereochemistry at a single chiral center dictates the primary mechanism of action. This compound acts as a selective PDE III inhibitor, leading to an increase in intracellular cAMP and a subsequent positive inotropic effect. In contrast, the racemate EMD 53998 exhibits a dual mechanism, combining the PDE III inhibition of its (-)-enantiomer with the direct myofilament Ca2+ sensitizing properties of its (+)-enantiomer, EMD 57033. This results in a potent inotropic effect that is less dependent on an increase in the intracellular Ca2+ transient, a characteristic that may offer therapeutic advantages in the treatment of heart failure. The distinct pharmacological profiles of these compounds underscore the importance of stereoselectivity in drug design and provide valuable tools for dissecting the complex signaling pathways that regulate cardiac contractility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMD 53998 sensitizes the contractile proteins to calcium in intact ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolysis of the novel inotropes EMD 57033 and this compound: evidence that Ca2+ sensitization and phosphodiesterase inhibition depend upon the same enantiomeric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Ca2+ sensitizer EMD 53998 antagonizes the effect of 2,3-butanedione monoxime on skinned cardiac muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effect of the Ca(2+) sensitizers EMD 57033 and CGP 48506 on cross-bridge cycling in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the Ca2+ sensitizer EMD 57033 on intracellular Ca2+ in rat ventricular myocytes: relevance to arrhythmogenesis during positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative intracellular calcium imaging with laser-scanning confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Isolated cardiac muscle contracting against a real-time model of systemic and pulmonary cardiovascular loads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ sensitizing effects of EMD 53998 after troponin replacement in skinned fibres from porcine atria and ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The calcium sensitizer EMD 53998 antagonizes phosphate-induced increases in energy cost of isometric tension in cardiac skinned fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The thiadiazinone EMD 57033 speeds the activation of skinned cardiac muscle produced by the photolysis of nitr-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of EMD 57439 with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathway interactions of EMD 57439, a selective phosphodiesterase III (PDE3) inhibitor. Due to the limited publicly available data on the broad cross-reactivity profile of this compound, this document establishes a comparative framework using well-characterized PDE3 inhibitors, milrinone (B1677136) and cilostazol (B1669032). This approach offers a valuable perspective on the expected selectivity and potential off-target effects of this compound within its therapeutic class.
Primary Signaling Pathway of this compound
This compound is the levorotatory (-) enantiomer of the racemic compound EMD 53998. Its primary mechanism of action is the selective inhibition of phosphodiesterase type III (PDE3). PDE3 is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. In cardiac muscle cells, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins. This cascade results in an increased influx of calcium ions into the cell and enhanced contractility of the cardiac muscle.
Cross-Reactivity Profile: A Comparative Analysis
| Target | This compound | Milrinone | Cilostazol |
| PDE1 | Data not available | ~100-fold selective for PDE3 | Data not available |
| PDE2 | Data not available | Data not available | Data not available |
| PDE3 | Primary Target | Primary Target | Primary Target |
| PDE4 | Data not available | Some inhibitory activity noted | Highly selective for PDE3 |
| PDE5 | Data not available | >100-fold selective for PDE3 | >100-fold selective for PDE3 |
| Data presented for milrinone and cilostazol is compiled from various sources and intended for comparative purposes. The selectivity is expressed as a fold-difference in inhibitory activity (IC50 or Ki) compared to PDE3. |
Studies have suggested that milrinone may exhibit some inhibitory activity against PDE4, which could contribute to its overall pharmacological effect.[1][2] In contrast, cilostazol is reported to be more selective for PDE3.[1] The lack of a published, broad selectivity panel for this compound makes it difficult to definitively place it in this context. However, as a selective PDE3 inhibitor, it is expected to have significantly less activity against other PDE subtypes.
Experimental Protocols
To determine the cross-reactivity and selectivity of a compound like this compound, a series of in vitro enzymatic assays are typically performed.
Phosphodiesterase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a compound against different PDE subtypes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified PDE enzymes.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
Cyclic nucleotides (cAMP or cGMP) as substrates
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., radiometric, fluorescent, or luminescent kits)
-
96- or 384-well microplates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Enzyme Reaction: The purified PDE enzyme is incubated in the assay buffer with the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the appropriate cyclic nucleotide substrate (cAMP for PDE3, PDE4, PDE7, PDE8; cGMP for PDE5, PDE6, PDE9; both for PDE1, PDE2, PDE10, PDE11).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzyme to hydrolyze the substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Detection: The amount of remaining substrate or the amount of product formed is quantified using a suitable detection method. Common methods include:
-
Radiometric Assays: Using radiolabeled cAMP or cGMP and measuring the radioactivity of the resulting AMP or GMP.
-
Fluorescence Polarization (FP) Assays: A fluorescently labeled substrate is used, and the change in polarization upon enzymatic cleavage is measured.
-
Luminescence-Based Assays: These assays often involve a secondary enzymatic reaction that produces a luminescent signal proportional to the amount of remaining substrate or product.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Kinase and Receptor Binding Assays
To assess cross-reactivity with other major signaling pathways, this compound would need to be tested against panels of kinases and receptors.
-
Kinase Assays: Typically involve incubating the compound with a purified kinase, its substrate, and ATP. The amount of phosphorylated substrate is then measured.
-
Receptor Binding Assays: These assays measure the ability of the compound to displace a radiolabeled ligand from a specific receptor, indicating a potential interaction.
Conclusion
This compound is a known selective inhibitor of PDE3, and its primary mechanism of action is well-understood within the context of the cAMP signaling pathway. However, a comprehensive public profile of its cross-reactivity with other signaling pathways, including other PDE subtypes, kinases, and receptors, is not available. By comparing it to other PDE3 inhibitors like milrinone and cilostazol, for which more extensive selectivity data exists, researchers can gain a better understanding of the potential for off-target effects. To definitively characterize the cross-reactivity of this compound, it would be necessary to perform a broad panel of in vitro enzymatic and binding assays as described in this guide. Such data would be invaluable for a complete assessment of its therapeutic potential and safety profile.
References
Quantitative Analysis of EMD 57439 Enantiomeric Purity: A Comparative Guide
This guide provides a comprehensive overview of the quantitative analysis of the enantiomeric purity of EMD 57439, a key phosphodiesterase III inhibitor. As the (-)-enantiomer of the racemic mixture EMD 53998, its pharmacological counterpart, EMD 57033, is a calcium sensitizer. The distinct biological activities of these enantiomers underscore the critical importance of accurate enantiomeric purity assessment in research and drug development. This document outlines suitable analytical methodologies, presents comparative data for chiral separation techniques, and provides detailed experimental protocols.
Comparative Analysis of Chiral HPLC Methods
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including those with structures analogous to this compound.[1][2][3] The choice of the specific CSP and the mobile phase composition is critical for achieving optimal separation.
Below is a comparative summary of the performance of different polysaccharide-based chiral columns for the separation of enantiomers of compounds structurally related to this compound. This data, gathered from various studies on cardiovascular and heterocyclic drugs, serves as a guide for selecting a starting point for method development for this compound.
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Composition | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralcel® OD | Thiazide Diuretics | Varies (e.g., Hexane/Ethanol) | Baseline resolution for 6 out of 7 compounds | Not specified | [4] |
| Chiralcel® OJ-H | Thalidomide Analogues | Methanol | Baseline separation for all tested compounds | >1.5 (inferred) | [5][6] |
| Chiralpak® AD | Thalidomide Analogues | Methanol/Ethanol | Can achieve very high Rs (>10) | Not specified | [5][6] |
| Lux® Cellulose-2 | Alogliptin | Ethanol/Diethylamine (B46881) | Good separation | Not specified | [7] |
| Chiralpak® AS-H | Ezetimibe | n-Hexane/Ethanol/2-Propanol/TFA | >2.0 | Not specified | [8] |
Note: The performance of a chiral column is highly dependent on the specific analyte and the chromatographic conditions. The data above should be considered as a starting point for method development for this compound.
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of this compound enantiomeric purity using chiral HPLC is provided below. This protocol is based on established methods for structurally similar compounds.
Proposed Chiral HPLC Method for this compound
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio should be optimized to achieve the best resolution. A small amount of a basic modifier like diethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of EMD 53998 at the same concentration to verify the elution order and resolution of the two enantiomers.
-
For the determination of the limit of detection (LOD) and limit of quantification (LOQ) of the undesired enantiomer (EMD 57033), prepare a series of dilutions of the racemic standard.
4. System Suitability:
-
Inject the racemic standard six times.
-
The system suitability criteria should be met:
-
Resolution (Rs) between the two enantiomer peaks should be greater than 1.5.
-
The relative standard deviation (RSD) of the peak areas for six replicate injections should be less than 2.0%.
-
Tailing factor for both enantiomer peaks should be between 0.8 and 1.5.
-
5. Data Analysis:
-
The enantiomeric purity of the this compound sample is calculated based on the peak areas of the two enantiomers using the following formula:
-
Enantiomeric Purity (%) = [Area of this compound peak / (Area of this compound peak + Area of EMD 57033 peak)] x 100
-
Visualizations
Logical Relationship of EMD 53998 and its Enantiomers
Caption: Relationship between Racemic EMD 53998 and its Enantiomers.
Experimental Workflow for Chiral HPLC Analysis
Caption: General Workflow for Chiral HPLC Method Development and Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Safety Operating Guide
Personal protective equipment for handling EMD 57439
Essential Safety and Handling Guide for EMD 57439
This guide provides crucial safety and logistical information for the handling of this compound, a phosphodiesterase III inhibitor. The information presented is primarily based on the Safety Data Sheet (SDS) for its enantiomer, EMD 57033, and should be treated as a proficient surrogate in the absence of a specific SDS for this compound. Researchers, scientists, and drug development professionals should use this document as a primary resource for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
EMD 57033, the enantiomer of this compound, is classified with the following hazards. It is prudent to handle this compound with the same level of caution.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
| Specific target organ toxicity, repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. [1] |
| Skin Protection | Wear protective gloves and clothing. [1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. [1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. [1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [1] |
| Storage | Store in a well-ventilated place and keep the container tightly closed. [1]The product should be stored locked up. [1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. [1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. [1] |
In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.
Disposal Plan
Dispose of contents and container in accordance with local, regional, and national regulations. [1]Do not let the product enter drains.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

